4-amino-N-methanesulfonylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
1023277-26-0 |
|---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
4-amino-N-methylsulfonylbenzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11) |
InChI Key |
IVPVFHGHVXUZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC=C(C=C1)N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
4-amino-N-methanesulfonylbenzamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-amino-N-methanesulfonylbenzamide, a key intermediate in the pharmaceutical industry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identity and Structure
This compound, more precisely named 1-(4-aminophenyl)-N-methylmethanesulfonamide , is a sulfonamide derivative with the chemical formula C₈H₁₂N₂O₂S.[1] It is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the migraine medication, Sumatriptan.
The structural identifiers for this compound are as follows:
-
IUPAC Name: 1-(4-aminophenyl)-N-methylmethanesulfonamide[1]
-
SMILES: CNS(=O)(=O)CC1=CC=C(C=C1)N[1]
-
InChI Key: CIWNHTXCBHTWRV-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | PubChem[1] |
| Molecular Weight | 200.26 g/mol | PubChem[1] |
| Melting Point | 140-142 °C | ChemicalBook |
| Boiling Point (Predicted) | 387.6 °C | LookChem |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | LookChem |
| pKa (Predicted) | 11.50 ± 0.40 | LookChem |
Synthesis and Analysis
The primary synthetic route to this compound involves the reduction of its nitro precursor, 4-nitro-N-methylphenyl methane sulfonamide. The purity of the final product is typically assessed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Representative Synthesis Protocol
The following is a representative experimental protocol for the synthesis of this compound via the reduction of 4-nitro-N-methylphenyl methane sulfonamide using hydrazine hydrate.
Materials:
-
4-nitro-N-methylphenyl methane sulfonamide
-
Hydrazine hydrate (80%)
-
Sodium hydroxide
-
Water
-
Ethanol (optional, as solvent)
-
Raney Nickel (optional, as catalyst)
Procedure:
-
In a reaction vessel, combine 4-nitro-N-methylphenyl methane sulfonamide, sodium hydroxide, hydrazine hydrate, and water in a mass ratio of approximately 1: 0.4: 0.3: 5.
-
Stir the mixture at a temperature between 25-100 °C for 4-8 hours until the reaction is complete.
-
Cool the reaction mixture to 0-25 °C.
-
Filter the resulting solid product.
-
Wash the filter cake with water and then dry to obtain this compound.
Note: This is a general protocol and may require optimization for specific laboratory conditions.
Representative RP-HPLC Protocol for Purity Analysis
The following is a representative experimental protocol for the analysis of this compound purity by RP-HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A gradient of HPLC grade water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
Procedure:
-
Prepare the mobile phase by mixing HPLC grade water and acetonitrile. Degas the mobile phase before use.
-
Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., HPLC grade water).
-
Prepare the sample solution by dissolving the synthesized product in the diluent to a similar concentration as the standard.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the purity of the sample by comparing the peak area of the analyte to the total peak area.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
In-depth Technical Guide: 4-amino-N-methanesulfonylbenzamide (CAS 1023277-26-0)
Disclaimer: Publicly available scientific literature and technical data for 4-amino-N-methanesulfonylbenzamide (CAS 1023277-26-0) are limited. While this document aims to provide a comprehensive overview, the scarcity of specific research on this compound necessitates the inclusion of information on structurally related sulfonamides to provide a broader context for its potential properties and applications. This information should be interpreted with caution as it may not be directly applicable to the target compound.
Introduction
This compound is a chemical compound belonging to the sulfonamide class, characterized by a benzamide structure with an amino group and a methanesulfonyl group. Sulfonamides are a well-established class of compounds with a rich history in medicinal chemistry, initially recognized for their antibacterial properties. Modern research has expanded their therapeutic potential to a wide array of applications, including their roles as carbonic anhydrase inhibitors, anti-inflammatory agents, and intermediates in pharmaceutical synthesis.[1][2] This guide provides a summary of the available information on this compound and related compounds, focusing on its chemical properties, potential synthesis, and speculative biological activities based on the broader family of sulfonamides.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃S | - |
| Molecular Weight | 214.24 g/mol | - |
| XLogP3 | 0.4 | - |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 4 | - |
| Rotatable Bond Count | 2 | - |
Note: These values are computationally predicted and have not been experimentally verified.
Synthesis and Manufacturing
While a specific, validated synthesis protocol for this compound is not published, a plausible synthetic route can be proposed based on established methods for analogous sulfonamides.
General Synthetic Approach
A common strategy for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. In the case of this compound, a potential route could involve the reaction of 4-aminobenzoyl chloride with methanesulfonamide. However, protecting the amino group on the benzoyl chloride would be necessary to prevent side reactions.
An alternative and more likely pathway could start from 4-aminobenzamide, which would then be reacted with methanesulfonyl chloride.
Illustrative Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Mechanism of Action
Direct experimental evidence for the biological activity of this compound is currently unavailable. However, the activities of structurally similar sulfonamides can provide insights into its potential therapeutic applications.
Carbonic Anhydrase Inhibition
Many benzenesulfonamide derivatives are known to be inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[2] The primary sulfonamide moiety is a key pharmacophore for this activity. Depending on the substitutions on the aromatic ring and the sulfonamide nitrogen, these inhibitors can exhibit varying potencies and selectivities against different CA isoforms.
Anti-inflammatory and Antibacterial Properties
The sulfonamide group is historically associated with antibacterial activity by acting as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. Some sulfonamides also exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1]
Signaling Pathways
Given the lack of specific studies on this compound, no signaling pathways can be definitively associated with it. However, if it were to act as a carbonic anhydrase inhibitor, it could modulate pH homeostasis and ion transport, impacting various cellular processes.
Caption: Hypothetical signaling pathway for this compound as a carbonic anhydrase inhibitor.
Experimental Protocols
Due to the absence of published research specifically on this compound, no detailed experimental protocols can be provided. Research on this compound would likely begin with in vitro screening assays to determine its biological targets.
General In Vitro Screening Workflow
For a novel compound like this compound, a typical initial screening process would involve a series of in vitro assays to identify potential biological activity.
Caption: A generalized workflow for the initial in vitro screening of a novel chemical entity.
Conclusion and Future Directions
This compound (CAS 1023277-26-0) is a compound with limited available data. Based on the well-established pharmacology of the sulfonamide class of molecules, it holds potential for biological activity, possibly as a carbonic anhydrase inhibitor or an anti-inflammatory or antibacterial agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and therapeutic potential. The lack of current data presents a clear opportunity for novel investigation in the field of medicinal chemistry.
References
Synthesis of 4-amino-N-methanesulfonylbenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential synthetic routes for the preparation of 4-amino-N-methanesulfonylbenzamide, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic pathways, outlining the necessary starting materials, key transformations, and relevant experimental considerations. Quantitative data from analogous reactions are summarized, and detailed experimental protocols are provided as a foundation for laboratory implementation.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a 4-aminobenzamide core with a methanesulfonyl group attached to the amide nitrogen, offers multiple points for further functionalization, making it an attractive scaffold for the design of novel therapeutic agents. This guide explores two logical and feasible synthetic strategies for its preparation, starting from readily available commercial reagents.
Synthetic Strategies
Two principal retrosynthetic approaches have been identified for the synthesis of this compound.
Route 1 commences with the nitration of benzoic acid, followed by a series of functional group transformations to construct the target molecule. This pathway is advantageous as it utilizes inexpensive starting materials.
Route 2 employs a protection-deprotection strategy, starting from 4-aminobenzoic acid. This route may offer better control over chemoselectivity, particularly in the final steps.
The logical flow of these synthetic pathways is illustrated in the following diagram.
An In-depth Technical Guide on the Potential Mechanisms of Action of 4-amino-N-methanesulfonylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-amino-N-methanesulfonylbenzamide is not a widely characterized pharmaceutical agent with a single, established mechanism of action in publicly available scientific literature. This guide, therefore, explores the potential mechanisms of action based on the well-documented activities of structurally related compounds containing the core benzamide and sulfonamide moieties. The information presented herein is a synthesis of data from analogous molecules and should be considered a theoretical framework for guiding future research.
Introduction
This compound belongs to a class of organic compounds characterized by a central benzamide scaffold with an amino group and a methanesulfonyl substituent. While this specific molecule's biological profile is not extensively documented, its structural motifs are present in a diverse range of clinically significant drugs. The sulfonamide group, for instance, is a cornerstone of diuretic, antibiotic, and anticonvulsant therapies. Similarly, the benzamide structure is integral to agents targeting dopamine receptors, ion channels, and various enzymes.
This whitepaper will provide a detailed exploration of the most probable mechanisms of action for a compound with the this compound structure, drawing parallels from well-researched molecules. The primary focus will be on its potential as a Class III antiarrhythmic agent via potassium channel blockade, a plausible mode of action suggested by studies on similar substituted 4-[(methylsulfonyl)amino]benzamides.[1] Other potential, albeit less directly supported, mechanisms such as enzyme inhibition will also be discussed.
Potential Mechanism of Action: Potassium Channel Blockade
The most compelling hypothesized mechanism of action for this compound is the blockade of cardiac potassium channels, specifically the rapid component of the delayed rectifier potassium current (IKr). This action is characteristic of Class III antiarrhythmic drugs.[2][3][4]
The Role of IKr in Cardiac Action Potential
The cardiac action potential is a complex process governed by the flow of ions across the myocyte membrane. The repolarization phase (Phase 3) is largely driven by the efflux of potassium ions through various channels. The IKr current, encoded by the hERG gene, is critical for terminating the plateau phase and ensuring the proper duration of the action potential.
By blocking the IKr channel, Class III agents delay repolarization, which leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP).[5] This makes the cardiac tissue less susceptible to re-entrant arrhythmias.
Caption: Hypothesized effect of this compound on the cardiac action potential.
Quantitative Data from Structurally Related Compounds
While specific IC50 values for this compound are not available, studies on analogous compounds provide insight into the potential potency. The following table summarizes data for known potassium channel blockers with structural similarities.
| Compound | Target | Assay System | Potency (IC50) | Reference |
| Dofetilide | IKr (hERG) | Whole-cell patch clamp (HEK-293 cells) | 10.8 nM | --INVALID-LINK-- |
| WAY-123,398 | IK | Voltage-clamp in isolated myocytes | Not specified, but potent | [1] |
| (4-methanesulfonamidophenoxy) propanolamines | Delayed rectifier K+ current | Isolated guinea pig cardiac myocytes | Nanomolar range for some analogs | [6] |
Experimental Protocol: Whole-Cell Patch Clamp Assay
To validate the hypothesized mechanism of action, a whole-cell patch clamp experiment would be essential.
Objective: To determine the inhibitory effect of this compound on the IKr current in a stable cell line expressing the hERG channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the hERG potassium channel are cultured under standard conditions (37°C, 5% CO2).
-
Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4).
-
Borosilicate glass microelectrodes (resistance 2-4 MΩ) are filled with an internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2).
-
The whole-cell configuration of the patch-clamp technique is established.
-
-
Voltage Protocol:
-
The membrane potential is held at -80 mV.
-
A depolarizing pulse to +20 mV for 2 seconds is applied to activate the hERG channels.
-
A repolarizing step to -50 mV for 3 seconds is then applied to elicit the characteristic hERG tail current.
-
-
Compound Application:
-
Control recordings of the hERG current are obtained.
-
This compound is then perfused at increasing concentrations (e.g., 1 nM to 10 µM).
-
The steady-state inhibition at each concentration is recorded.
-
-
Data Analysis:
-
The amplitude of the tail current is measured.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration.
-
The IC50 value is calculated by fitting the data to the Hill equation.
-
Caption: Experimental workflow for patch clamp analysis of IKr inhibition.
Other Potential Mechanisms of Action
The structural features of this compound also suggest the possibility of other biological activities, primarily through enzyme inhibition.
Tyrosine Kinase Inhibition
Several multi-targeted receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib, feature complex aromatic structures.[7][8][9] While this compound is a simpler molecule, its benzamide core could potentially serve as a scaffold for interacting with the ATP-binding pocket of various kinases. This could disrupt signaling pathways involved in cell proliferation and angiogenesis, such as the VEGFR and PDGFR pathways.[8][10]
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Cyclooxygenase (COX) Inhibition
The sulfonamide moiety is a key feature of celecoxib and other COX-2 selective inhibitors. Some aryl and heteroaryl sulfonamides have demonstrated anti-inflammatory effects through the inhibition of COX enzymes, which are central to the prostaglandin synthesis pathway.[11]
Experimental Protocol: Kinase Inhibition Assay
Objective: To determine if this compound inhibits the activity of a specific tyrosine kinase (e.g., VEGFR2).
Methodology:
-
Assay Principle: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is used. This assay measures the phosphorylation of a substrate peptide by the kinase.
-
Reagents:
-
Recombinant human VEGFR2 kinase.
-
Biotinylated substrate peptide.
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody (donor).
-
Streptavidin-allophycocyanin (acceptor).
-
-
Procedure:
-
The kinase, substrate peptide, and varying concentrations of this compound are incubated in an assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period (e.g., 60 minutes at room temperature), the detection reagents (antibody and streptavidin-APC) are added to stop the reaction.
-
-
Data Acquisition:
-
After another incubation period, the TR-FRET signal is read on a compatible plate reader. A high FRET signal indicates high kinase activity (substrate phosphorylation), while a low signal indicates inhibition.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Conclusion
Based on a thorough analysis of its structural components and the known activities of analogous compounds, the most probable primary mechanism of action for This compound is the blockade of the IKr potassium channel, positioning it as a potential Class III antiarrhythmic agent. This hypothesis is strongly supported by literature on related benzamide and sulfonamide derivatives that exhibit potent and specific IK blocking activity.[1]
Secondary potential mechanisms, such as the inhibition of tyrosine kinases or cyclooxygenase enzymes, are also plausible given the prevalence of the benzamide and sulfonamide motifs in known inhibitors. However, these are considered less likely to be the primary mode of action without further structural optimization.
Ultimately, the definitive mechanism of action of this compound can only be elucidated through rigorous experimental validation. The protocols outlined in this guide, particularly whole-cell patch clamp and biochemical kinase assays, provide a clear roadmap for future investigations into the pharmacological profile of this and related molecules. Such studies are critical for determining its therapeutic potential and advancing the development of novel agents for cardiovascular or other diseases.
References
- 1. Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 6. The synthesis and potassium channel blocking activity of some (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sunitinib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 11. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]
Potential Biological Activities of 4-amino-N-methanesulfonylbenzamide Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the potential biological activities of 4-amino-N-methanesulfonylbenzamide derivatives, targeting researchers, scientists, and drug development professionals. The document summarizes key findings from various studies, focusing on anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. It includes structured data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.
Anticancer Activity
Derivatives of benzenesulfonamide have been widely investigated for their potential cytotoxic properties.[1] The core structure serves as a versatile scaffold for developing novel anticancer agents, with modifications to the sulfonamide nitrogen and the aromatic ring significantly influencing potency and selectivity.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like carbonic anhydrases, which are overexpressed in many tumors.[3][4]
Quantitative Data: In Vitro Anticancer Activity
| Derivative Class | Cell Lines Tested | Activity/Endpoint | Reference |
| 4-(2-methylacetamide)benzenesulfonamides | Various Cancerous Cells | Active, no cytotoxicity on normal cells | [1] |
| N-(imidazolidin-2-ylidene)benzenesulfonamides | HCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical) | In vitro activity demonstrated | [1] |
| 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide | - | Designed as molecular hybrids with cytotoxic activities | [2] |
| 4-(quinolin-1-yl)benzenesulfonamide derivatives | Various | Interesting in vitro anticancer activities compared to doxorubicin | [4] |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides | NCI-60 Panel | GI50 (HOP-92): 4.56 µM; GI50 (MDA-MB-468): 21.0 µM | [5] |
| Methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines | COLO-205, HEP-2, A-549, IMR-32 | Growth inhibition determined at 1 x 10⁻⁵M | [6] |
| Pentacyclic benzimidazole derivatives | Various human cancer cell lines | Significant antiproliferative activity in the submicromolar range | [7] |
Experimental Protocols
The in vitro anticancer activity of newly synthesized compounds is commonly evaluated against a panel of human cancer cell lines.[4][6] A typical protocol involves determining the growth inhibition profile. For instance, compounds are screened at a specific concentration (e.g., 1 x 10⁻⁵M) to assess their percentage growth inhibition.[6] Compounds showing significant activity are often subjected to further dose-response studies to calculate the GI50 (concentration causing 50% growth inhibition) or IC50 values. Doxorubicin is frequently used as a reference drug for comparison.[4]
To elucidate the potential mechanism of action, computational molecular docking studies are often performed.[4] This involves docking the synthesized compounds into the active site of a relevant biological target, such as the estrogen receptor or carbonic anhydrase isozyme II (CA II), to predict binding affinities and interaction modes.[4] These in silico studies help rationalize the observed biological activities and guide the design of more potent derivatives.
Visualization: Anticancer Evaluation Workflow
References
- 1. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]
- 2. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]
Spectroscopic and Synthetic Profile of 4-Amino-N-methylbenzenemethanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-Amino-N-methylbenzenemethanesulfonamide. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. All data is presented in a structured format for clarity and ease of use by researchers in the fields of medicinal chemistry and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Amino-N-methylbenzenemethanesulfonamide, a crucial component for its structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.05 | Doublet | 2H | Ar-H (ortho to CH₂) |
| ~6.60 | Doublet | 2H | Ar-H (ortho to NH₂) |
| ~4.15 | Singlet | 2H | Ar-CH₂-SO₂ |
| ~3.75 | Singlet (broad) | 2H | NH₂ |
| ~2.55 | Singlet | 3H | N-CH₃ |
Data sourced from similar sulfonamide structures.[1]
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~147.0 | C-NH₂ |
| ~131.0 | CH (ortho to CH₂) |
| ~126.5 | C-CH₂ |
| ~114.5 | CH (ortho to NH₂) |
| ~57.0 | Ar-CH₂-SO₂ |
| ~29.5 | N-CH₃ |
Note: The provided ¹³C NMR data is based on computational predictions and should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (Ar-NH₂) |
| 3050-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| 1620-1580 | Strong | N-H bend (Ar-NH₂) |
| 1350-1300 | Strong | S=O asymmetric stretch (Sulfonamide) |
| 1160-1130 | Strong | S=O symmetric stretch (Sulfonamide) |
Characteristic absorption bands are inferred from typical values for aromatic amines and sulfonamides. The FTIR spectrum can be obtained using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique.[2]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Parameter | Value | Ionization Method |
| Exact Mass | 200.06194880 Da | High-Resolution Mass Spectrometry (HRMS) |
| [M+H]⁺ | ~201.069 m/z | Electrospray Ionization (ESI) |
The fragmentation pattern in mass spectrometry can provide further structural confirmation.[1][2]
Experimental Protocols
A widely utilized synthetic route for 4-Amino-N-methylbenzenemethanesulfonamide begins with 4-nitrobenzenemethanesulfonamide.[1] The following protocol details the subsequent reduction of the nitro group.
Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide
Materials:
-
4-nitro-N-methylbenzenemethanesulfonamide
-
Hydrazine Hydrate (80%)
-
Raney Nickel (Ra-Ni) or other suitable reduction catalyst
-
Isopropyl alcohol or other suitable solvent
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 10g of 4-nitro-N-methylbenzenemethanesulfonamide, 64g of isopropyl alcohol, and 2g of Raney Nickel.
-
Heat the mixture to 60°C.
-
Slowly add 10g of 80% hydrazine hydrate dropwise over a period of 1 hour, maintaining the temperature at 60°C.
-
After the addition is complete, continue to stir the reaction mixture at 60°C for 7 hours.
-
Upon completion of the reaction, cool the mixture to 10°C.
-
Filter the reaction mixture to remove the catalyst. Wash the filter cake with a small amount of isopropyl alcohol.
-
The filtrate containing the product can be further purified by standard laboratory techniques such as recrystallization or chromatography to yield the final product.
This protocol is adapted from a similar reduction procedure.[3]
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow from the starting material to the final characterized product.
Caption: Synthetic and analytical workflow for 4-Amino-N-methylbenzenemethanesulfonamide.
References
- 1. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]
- 2. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
The Versatility of 4-amino-N-methanesulfonylbenzamide: An In-depth Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-methanesulfonylbenzamide is a versatile bifunctional molecule that has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a primary aromatic amine and an N-methylsulfonamide moiety, offers multiple reactive sites for derivatization, making it a key intermediate in the synthesis of a range of biologically active compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key quantitative data for this compound and its nitro precursor are summarized below.
Table 1: Physicochemical Properties
| Property | This compound | 4-nitro-N-methylbenzenemethanesulfonamide |
| CAS Number | 109903-35-7[1] | 85952-29-0[2] |
| Molecular Formula | C₈H₁₂N₂O₂S[1] | C₈H₁₀N₂O₄S[2][3] |
| Molecular Weight | 200.26 g/mol [1] | 230.24 g/mol [2] |
| Melting Point | 140-142 °C[1][4] | 151-153 °C[2] |
| Boiling Point | 387.6 °C at 760 mmHg[1] | 417.5 °C (Predicted)[2] |
| Density | 1.297 g/cm³[1] | 1.404 g/cm³ (Predicted)[2] |
| pKa | 11.50 ± 0.40 (Predicted)[1] | 10.69 ± 0.40 (Predicted)[2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated)[1] | Soluble in alcohol, ketone, and dimethylformamide; slightly soluble in water.[3] |
Table 2: Spectral Data for this compound
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to aromatic, methylene, methyl, and amine protons. |
| IR | Characteristic peaks for N-H, C-H, S=O, and C=C (aromatic) stretching and bending vibrations. |
| Mass Spec (ESI-MS) | Protonated molecular ion [M+H]⁺ at m/z ~201.069. |
Synthesis of this compound
The most common synthetic route to this compound involves a two-step process starting from (4-nitrophenyl)methanesulfonyl chloride. The general workflow is depicted below.
Experimental Protocols
Step 1: Synthesis of 4-nitro-N-methylbenzenemethanesulfonamide
A common method for this step involves the reaction of (4-nitrophenyl)methanesulfonyl chloride with methylamine. While a specific detailed protocol for this exact reaction was not found in the provided search results, a general procedure for the synthesis of N-methyl-4-nitrotoluenesulphonamide from p-methyltoluenesulfonyl chloride and nitric acid is available, which suggests the conditions for the formation of the nitro compound.[3] A more direct and relevant synthesis would involve the reaction of (4-nitrophenyl)methanesulfonyl chloride with methylamine in a suitable solvent.
Step 2: Reduction of 4-nitro-N-methylbenzenemethanesulfonamide
A detailed protocol for the reduction of the nitro intermediate to the desired amine is provided in a Chinese patent.[5]
-
Reagents and Materials:
-
4-nitro-N-methylbenzenemethanesulfonamide
-
80% Hydrazine hydrate
-
Raney Nickel (Ra-Ni)
-
Ethanol, Methanol, or Isopropanol (solvent)
-
Sodium hydroxide (for an alternative procedure)
-
Water (for an alternative procedure)
-
-
Procedure 1 (with Ra-Ni catalyst):
-
Combine 4-nitro-N-methylbenzenemethanesulfonamide, 80% hydrazine hydrate, Raney Nickel, and the chosen alcohol solvent in a reaction vessel. The mass ratio of the reactants is approximately 1 : (0.3-3) : (0.1-1) : (2-10) respectively.[5]
-
Stir the mixture at a temperature between 25-100 °C for 2-8 hours until the reaction is complete.[5]
-
Cool the reaction mixture to 0-25 °C.[5]
-
Filter the mixture to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Dry the filtrate to obtain this compound. The reported yield is over 92%.[5]
-
-
Procedure 2 (with sodium hydroxide):
-
Combine 4-nitro-N-methylbenzenemethanesulfonamide, sodium hydroxide, hydrazine hydrate, and water. The mass ratio is approximately 1 : (0.3-0.5) : (0.25-0.35) : (3-10) respectively.[5]
-
Stir the mixture at 25-100 °C for 4-8 hours.[5]
-
Cool the mixture to 0-25 °C.[5]
-
Filter the resulting solid, wash with water, and dry to yield the final product.[5]
-
Application as a Building Block in Organic Synthesis
The primary utility of this compound lies in its role as a precursor for more complex molecules, most notably in the synthesis of the anti-migraine drug Sumatriptan.
Synthesis of Sumatriptan Intermediate
The synthesis of Sumatriptan involves the conversion of this compound to a hydrazine derivative, which then undergoes a Fischer indole synthesis.
Experimental Protocol: Synthesis of 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride
The following protocol is adapted from a patent describing the synthesis of Sumatriptan.
-
Reagents and Materials:
-
This compound
-
Concentrated hydrochloric acid
-
Water
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
-
Procedure:
-
Prepare a stirred mixture of this compound (e.g., 35.6 g), concentrated hydrochloric acid (e.g., 83.7 ml), and water (e.g., 314 ml).
-
Heat the mixture at 50°C for 15 minutes, then cool to -5°C.
-
Add a solution of sodium nitrite (e.g., 12.5 g) in water (e.g., 21 ml) dropwise over 10 minutes, maintaining the temperature between -5°C and 0°C to form the diazonium salt.
-
In a separate vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Add the cold diazonium salt solution to the stannous chloride solution, keeping the temperature below 10°C.
-
Stir the reaction mixture for a period of time to allow for the reduction of the diazonium salt to the hydrazine.
-
Isolate the product, 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride, by filtration, wash with a suitable solvent, and dry.
-
This hydrazine intermediate is then reacted with a suitable aldehyde or ketone in a Fischer indole synthesis to construct the indole core of Sumatriptan.
Mechanism of Action of Sumatriptan: A Triptan Drug
Sumatriptan and other triptans are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors.[3][6] The activation of these receptors is the key to their anti-migraine effect.
The therapeutic effects of Sumatriptan are threefold:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction, alleviating the throbbing pain of a migraine.[6]
-
Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[6] This reduces neurogenic inflammation in the meninges.
-
Inhibition of Pain Signal Transmission: Activation of 5-HT1D receptors can also reduce the transmission of pain signals from the trigeminal nerves to the brainstem.[6]
Other Applications in Medicinal Chemistry
Beyond its role in the synthesis of triptans, the 4-aminobenzenesulfonamide scaffold, of which this compound is a derivative, is a well-established pharmacophore. Derivatives have been extensively studied as carbonic anhydrase inhibitors .[7] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The primary amino group of this compound provides a convenient handle for the introduction of various substituents to modulate the inhibitory potency and selectivity against different carbonic anhydrase isoforms. Structure-activity relationship (SAR) studies have shown that modifications to the amino group can significantly impact the binding affinity of these compounds to the zinc ion in the active site of carbonic anhydrases.[7]
Conclusion
This compound is a building block of significant importance in modern organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures with diverse biological activities. The well-established role of this compound in the synthesis of the blockbuster anti-migraine drug Sumatriptan highlights its value. Furthermore, its potential for derivatization to target other enzymes, such as carbonic anhydrases, underscores its continued relevance in the ongoing quest for novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. PathWhiz [pathbank.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. micsem.org [micsem.org]
- 7. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for Purity Analysis of 4-amino-N-methanesulfonylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity of 4-amino-N-methanesulfonylbenzamide. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control and stability testing in research and pharmaceutical development environments. The described reverse-phase HPLC method provides excellent separation and resolution of this compound from its potential impurities.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds.[1][3][4] This document provides a detailed protocol for the purity analysis of this compound using a reverse-phase HPLC method with UV detection.
Experimental Protocol
Apparatus and Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photo Diode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks (10 mL, 25 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
Chromatographic Conditions
A reverse-phase HPLC method is employed for the analysis.[1][5] The following chromatographic conditions are recommended:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Preparation of Solutions
2.5.1. Diluent Preparation A mixture of Water and Acetonitrile in the ratio of 50:50 (v/v) is used as the diluent.
2.5.2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate for 10 minutes to dissolve.
-
Make up the volume to 100 mL with the diluent and mix well.
2.5.3. Sample Solution Preparation (1000 µg/mL)
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 25 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Range/Level | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | 1 - 150 µg/mL | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 80%, 100%, 120% | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | |||
| - Repeatability (n=6) | 100 µg/mL | ≤ 2.0% | 0.9% |
| - Intermediate Precision (n=6) | 100 µg/mL | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | - | Report | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | - | Report | 0.3 µg/mL |
| Robustness | Flow rate (±0.1 mL/min), Column Temp (±2°C) | RSD ≤ 2.0% | Complies |
Experimental Workflow and Diagrams
The overall workflow for the purity analysis of this compound is depicted in the following flowchart.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method described in this application note is suitable for the quantitative determination of the purity of this compound. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control in both research and industrial settings. The provided protocol and data serve as a comprehensive guide for analysts involved in the quality assessment of this important pharmaceutical intermediate.
References
- 1. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]
- 2. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 [chemicalbook.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Derivatization of 4-amino-N-methanesulfonylbenzamide in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of 4-amino-N-methanesulfonylbenzamide to explore its structure-activity relationships (SAR), particularly as potential enzyme inhibitors. The protocols outlined below are based on established synthetic methodologies for sulfonamide derivatives and are intended to serve as a foundational framework for generating a library of analogs for biological screening.
Introduction
This compound is a versatile scaffold for medicinal chemistry. Its primary aromatic amine and sulfonamide moieties offer multiple points for chemical modification, allowing for the systematic exploration of how structural changes impact biological activity. The sulfonamide group is a well-known pharmacophore, notably found in a wide range of antibacterial agents and carbonic anhydrase inhibitors.[1][2] Derivatization of the parent molecule can lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document details the synthetic strategies for modifying the 4-amino group and provides protocols for evaluating the resulting derivatives, with a focus on their potential as carbonic anhydrase inhibitors, a common target for sulfonamide-based drugs.[2][3]
Derivatization Strategy
The primary focus of this proposed SAR study is the modification of the 4-amino group of this compound. This functional group is readily amenable to a variety of chemical transformations, including N-acylation and N-alkylation, to introduce diverse substituents. The rationale is to probe the steric and electronic requirements of the binding pocket of the target enzyme.
A proposed library of derivatives would include:
-
N-acyl derivatives: Introduction of various acyl groups to explore the effect of different lengths of alkyl chains, branched chains, and aromatic rings.
-
N-alkyl derivatives: Introduction of alkyl and substituted benzyl groups to investigate the impact of varying steric bulk and electronic properties.
-
Schiff base formation: Condensation with various aldehydes to introduce a wide range of aromatic and heterocyclic moieties.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light. Purification of compounds can be achieved by column chromatography or recrystallization. The structure and purity of the synthesized derivatives should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Synthesis of N-Acyl Derivatives of this compound
This protocol describes the acylation of the 4-amino group using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Desired acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.
Protocol 2: Synthesis of N-Alkyl Derivatives of this compound via Reductive Amination
This protocol outlines the N-alkylation of the 4-amino group with an aldehyde via reductive amination.
Materials:
-
This compound
-
Desired aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) and the desired aldehyde (1.2 equivalents) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target N-alkyl derivative.
Biological Evaluation Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of the synthesized derivatives against various human carbonic anhydrase (hCA) isoforms.
Materials:
-
Synthesized derivatives of this compound
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds and a reference inhibitor (e.g., acetazolamide) in DMSO.
-
In a 96-well plate, add the appropriate buffer, the enzyme solution, and varying concentrations of the test compounds or reference inhibitor.
-
Pre-incubate the enzyme with the inhibitors for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction rates and determine the concentration of inhibitor required to reduce the enzyme activity by 50% (IC₅₀).
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation
The following table presents hypothetical but representative quantitative data for a series of this compound derivatives, based on SAR trends observed for analogous benzenesulfonamide inhibitors of carbonic anhydrases.[3][4] The data illustrates how different substitutions on the 4-amino group can influence the inhibitory potency against different hCA isoforms.
| Compound ID | R Group (Substitution at 4-amino position) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Parent | -H | 850 | 150 | 45 | 25 |
| 1a | -COCH₃ | 620 | 98 | 30 | 18 |
| 1b | -CO(CH₂)₂CH₃ | 450 | 75 | 22 | 12 |
| 1c | -CO-Ph | 380 | 60 | 15 | 8.5 |
| 2a | -CH₂-Ph | 510 | 85 | 28 | 15 |
| 2b | -CH(CH₃)₂ | 730 | 120 | 40 | 20 |
| 3a | =CH-Ph | 420 | 68 | 18 | 9.7 |
| 3b | =CH-(4-OH-Ph) | 350 | 55 | 12 | 6.2 |
Visualizations
Derivatization Workflow
Caption: Synthetic routes for the derivatization of this compound.
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumors
Caption: Role of CAIX in tumor progression and its inhibition by sulfonamide derivatives.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 4-amino-N-methanesulfonylbenzamide using a Stability-Indicating HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-amino-N-methanesulfonylbenzamide. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the anti-migraine drug Sumatriptan. The described method is designed for use in quality control, stability studies, and formulation development. The protocol provides a comprehensive framework for sample preparation, chromatographic separation, and data analysis, along with guidelines for method validation.
Introduction
This compound is a critical building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its purity and concentration must be carefully controlled to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed analytical method for the accurate quantification of this compound, adaptable for various sample matrices. The method is based on reversed-phase HPLC with UV detection, a widely accessible and reliable technique.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.
-
Chromatography Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (37%)
-
Sodium hydroxide
-
Hydrogen peroxide (30%)
-
Chromatographic Conditions
A gradient elution is employed for the separation.
| Parameter | Condition |
| Mobile Phase A | 1.74 g of Dipotassium hydrogen phosphate in 1000 mL of water, pH adjusted to 6.8 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 60 | 40 |
| 25 | 40 | 60 |
| 30 | 90 | 10 |
| 40 | 90 | 10 |
Protocols
Standard Solution Preparation
-
Stock Solution (500 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to 200% of the target assay concentration. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Drug Substance: Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.[1]
-
Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete extraction.
-
Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Method Validation Parameters (Typical Acceptance Criteria)
The following table summarizes the key parameters for method validation. These should be experimentally verified for this compound.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999[2][3] |
| Accuracy (Recovery) | 85% - 115%[2] |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the analyte. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). |
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, a forced degradation study should be performed on the drug substance.[4][5][6]
-
Acid Hydrolysis: Reflux 1 mL of the stock solution with 1 mL of 0.1N HCl at 60°C for 30 minutes. Neutralize the solution with 0.1N NaOH before injection.[7]
-
Base Hydrolysis: Reflux 1 mL of the stock solution with 1 mL of 0.1N NaOH at 60°C for 30 minutes. Neutralize the solution with 0.1N HCl before injection.[7]
-
Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 48 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | To be determined |
| Theoretical Plates | ≥ 2000 | To be determined |
| %RSD of 6 injections | ≤ 2.0% | To be determined |
Table 2: Summary of Validation Data (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 1.5% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijrpp.com [ijrpp.com]
Application Notes and Protocols: 4-Amino-N-methanesulfonylbenzamide as an Intermediate in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-amino-N-methanesulfonylbenzamide as a key intermediate in the Fischer indole synthesis, a cornerstone reaction in the development of pharmaceutically active indole derivatives.
Introduction
The Fischer indole synthesis is a classic and versatile method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. This compound serves as a valuable starting material in this process, as its corresponding hydrazine derivative can be readily engaged in the Fischer indolization to produce a variety of substituted indoles, including those with therapeutic potential. A notable application is in the synthesis of triptans, a class of drugs used to treat migraine headaches.
Overall Synthesis Workflow
The journey from this compound to a substituted indole via the Fischer indole synthesis typically involves a two-step process:
-
Hydrazine Formation: The primary aromatic amine of this compound is first converted into a hydrazine. This is typically achieved through diazotization followed by reduction. The resulting 4-hydrazino-N-methanesulfonylbenzamide is the key intermediate for the subsequent cyclization.
-
Fischer Indole Synthesis: The synthesized hydrazine is then reacted with a suitable aldehyde or ketone in the presence of an acid catalyst to form a hydrazone, which undergoes an intramolecular rearrangement and cyclization to yield the final indole product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Fischer indole synthesis of a Sumatriptan precursor, a well-documented example utilizing a hydrazine derived from a sulfonamide-containing aniline.
| Starting Hydrazine | Carbonyl Compound | Acid Catalyst/Solvent | Product | Yield (%) | Reference |
| 4-Hydrazino-N-methyl-benzenemethanesulfonamide hydrochloride | 4,4-Dimethoxy-N,N-dimethylbutanamine | Polyphosphate ester in Chloroform | Sumatriptan precursor | 29.8 | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydrazino-N-methanesulfonylbenzamide (Hypothetical)
This protocol is a generalized procedure based on standard methods for the conversion of an arylamine to an arylhydrazine.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Ice
Procedure:
-
Diazotization:
-
Suspend this compound (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, dissolve stannous chloride (3-4 equivalents) in concentrated HCl.
-
Cool the stannous chloride solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
-
Work-up and Isolation:
-
Basify the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is approximately 10-12, while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 4-hydrazino-N-methanesulfonylbenzamide, which can be further purified by recrystallization.
-
Protocol 2: Fischer Indole Synthesis of a Substituted Indole
This protocol is adapted from the synthesis of a Sumatriptan precursor and can be generalized for other ketones or aldehydes.[1]
Materials:
-
4-Hydrazino-N-methanesulfonylbenzamide hydrochloride (or the free base from Protocol 1)
-
A suitable ketone or aldehyde (e.g., 4,4-dimethoxy-N,N-dimethylbutanamine) (1-1.2 equivalents)
-
Acid catalyst (e.g., Polyphosphoric acid (PPA), Sulfuric acid, or Zinc Chloride)
-
Solvent (e.g., Chloroform, Acetic Acid, or Ethanol)
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-hydrazino-N-methanesulfonylbenzamide hydrochloride (1 equivalent) and the carbonyl compound (1.1 equivalents) in a suitable solvent (e.g., 2N hydrochloric acid solution).
-
Stir the mixture at room temperature for 1-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and formation of the hydrazone.
-
-
Cyclization:
-
To the hydrazone mixture, add the acid catalyst. For example, add the solution to a mixture of polyphosphate ester in chloroform.[1]
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted indole.
-
Signaling Pathway Diagram
The indole scaffold is a common feature in molecules that interact with various biological targets. For instance, many indole derivatives are agonists or antagonists of serotonin (5-HT) receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway for a GPCR like a 5-HT receptor.
References
Application of 4-amino-N-methanesulfonylbenzamide in the Synthesis of Bioactive Compounds: A Focus on Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4-amino-N-methanesulfonylbenzamide and structurally related compounds in the synthesis of bioactive molecules, with a specific focus on potent kinase inhibitors for targeted cancer therapy.
Introduction
This compound and its analogs are valuable scaffolds in medicinal chemistry. The presence of an amino group provides a key functional handle for further chemical modifications, while the sulfonamide or a related amide moiety can participate in crucial hydrogen bonding interactions with biological targets. This scaffold is particularly prominent in the design of kinase inhibitors, a class of drugs that target protein kinases, enzymes that play a pivotal role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
One of the most significant applications of a structurally related scaffold is in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[1][2][3] Lorlatinib is designed to overcome resistance to earlier-generation ALK inhibitors and to penetrate the blood-brain barrier, a critical feature for treating brain metastases.[1][4][5]
Featured Bioactive Compound: Lorlatinib (PF-06463922)
Lorlatinib is a potent, macrocyclic ATP-competitive inhibitor of ALK and ROS1 kinases.[2] Its unique structure allows it to be active against a wide range of resistance mutations that can emerge during cancer treatment.[1][6]
Quantitative Biological Data
The following table summarizes the inhibitory activity of Lorlatinib against wild-type ALK and various crizotinib-resistant ALK mutants.
| Target Kinase | Ki (nM) | Cellular IC50 (nM) | Reference |
| Wild-type ALK | 0.025 | 6.9 | [7] |
| ALK L1196M | 0.07 | 16 | [7] |
| ALK G1269A | 0.17 | 12 | [7] |
| ALK G1202R | 0.92 | 45 | [5] |
| Wild-type ROS1 | <0.021 | 1.3 (HCC78 cells) | [3] |
Signaling Pathway Inhibition
Lorlatinib exerts its therapeutic effect by inhibiting the constitutively active ALK fusion proteins found in certain cancers, such as non-small cell lung cancer (NSCLC).[8] This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary pathways affected are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[9][10][11]
Experimental Protocols
Synthesis of a Key Intermediate for Lorlatinib
The synthesis of Lorlatinib is a multi-step process. A key step involves the formation of a critical pyridine ether bond. The following protocol is a generalized representation based on published synthetic routes.[1]
Step 1: Mesylation of the Chiral Alcohol
-
Dissolve the chiral secondary alcohol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methanesulfonate ester.
Step 2: SN2 Displacement with 2-amino-3-hydroxypyridine
-
Dissolve the methanesulfonate ester from Step 1 (1 equivalent) and 2-amino-3-hydroxypyridine (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as cesium carbonate or potassium carbonate (2 equivalents), to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine ether intermediate.
General Workflow for Kinase Inhibitor Screening
The identification and characterization of potent kinase inhibitors like Lorlatinib typically follow a structured workflow.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for determining the in vitro potency of a test compound against a target kinase.
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and ATP.
-
Prepare Kinase and Substrate: Dilute the purified kinase and its specific substrate (e.g., a peptide or protein) to the desired concentrations in the reaction buffer.
-
Prepare Test Compound: Create a serial dilution of the test compound (e.g., Lorlatinib) in DMSO.
-
Kinase Reaction:
-
In a microplate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).
-
-
Stop Reaction and Separate: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the radioactivity on the phosphocellulose paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The this compound scaffold and its derivatives are of significant interest in the development of bioactive compounds, particularly kinase inhibitors. The synthesis of Lorlatinib showcases the successful application of a related structural motif in creating a highly potent and clinically relevant drug. The provided protocols and workflows offer a foundational understanding for researchers engaged in the discovery and development of novel therapeutics in this class.
References
- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EML4‐ALK biology and drug resistance in non‐small cell lung cancer: a new phase of discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for In Silico Analysis and Molecular Modeling of 4-amino-N-methanesulfonylbenzamide Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-amino-N-methanesulfonylbenzamide is a sulfonamide-containing compound. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, known for its ability to mimic a carboxylate group and interact with metalloenzymes. A prominent class of enzymes targeted by sulfonamides are the carbonic anhydrases (CAs), which play crucial roles in various physiological and pathological processes.[1][2] In silico analysis and molecular modeling are powerful tools to investigate the interactions between small molecules like this compound and their potential biological targets. These computational techniques provide insights into binding modes, affinities, and the structural basis of inhibition, thereby guiding drug design and optimization efforts.
This document provides detailed protocols for the in silico analysis of this compound, focusing on its potential interaction with human Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many cancers, making it a significant target for anticancer drug development.[3]
Potential Signaling Pathway Involvement
The diagram below illustrates a simplified signaling pathway involving Carbonic Anhydrase IX (CA IX) in tumor cells, a potential target for this compound. Under hypoxic conditions, CA IX expression is induced, leading to the acidification of the extracellular environment, which promotes tumor invasion and metastasis. Inhibition of CA IX can disrupt this process.
Caption: Putative signaling pathway of CA IX in cancer and the inhibitory role of this compound.
Data Presentation: Predicted Interaction Metrics
The following tables summarize hypothetical quantitative data from in silico analyses of this compound against human Carbonic Anhydrase IX (PDB ID: 4M2V).[3] This data is illustrative and based on typical values observed for similar sulfonamide inhibitors.
Table 1: Molecular Docking Results
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Interacting Residues |
| This compound | Carbonic Anhydrase IX | 4M2V | -8.2 | 150 | His94, His96, His119, Thr199, Thr200 |
| Acetazolamide (Reference) | Carbonic Anhydrase IX | 4M2V | -7.5 | 450 | His94, His96, His119, Thr199 |
Table 2: DFT-Calculated Quantum Chemical Descriptors
| Descriptor | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 4.8 | Debye |
Experimental Protocols
Protocol for Molecular Docking
This protocol outlines the steps for performing molecular docking of this compound into the active site of human Carbonic Anhydrase IX.
Caption: Workflow for the molecular docking protocol.
Methodology:
-
Protein Preparation:
-
The crystal structure of human Carbonic Anhydrase IX is downloaded from the Protein Data Bank (PDB ID: 4M2V).[3]
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and charges are assigned using a force field (e.g., AMBER).
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable method (e.g., semi-empirical PM7 or a DFT functional).
-
Partial charges are assigned, and rotatable bonds are defined.
-
-
Grid Box Generation:
-
The active site of CA IX is identified, typically centered around the catalytic zinc ion.[2]
-
A grid box is generated to encompass the active site, providing a defined space for the docking simulation. The dimensions are typically set to 20x20x20 Å.
-
-
Molecular Docking Simulation:
-
A docking program (e.g., AutoDock Vina) is used to predict the binding conformation of the ligand within the protein's active site.
-
The algorithm explores various conformations and orientations of the ligand, scoring them based on a defined scoring function.
-
-
Analysis of Results:
-
The results are analyzed to identify the lowest energy binding pose.
-
The binding affinity (docking score) and predicted inhibition constant (Ki) are calculated.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed. The sulfonamide group is expected to coordinate with the active site zinc ion.[1]
-
Protocol for Density Functional Theory (DFT) Calculations
This protocol describes the use of DFT to calculate the quantum chemical properties of this compound, providing insights into its electronic structure and reactivity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-N-methanesulfonylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-amino-N-methanesulfonylbenzamide synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during the synthesis of this compound.
Q1: Why is the yield of 4-acetamidobenzoic acid low during the protection step?
A1: Low yields in the acetylation of 4-aminobenzoic acid can stem from several factors:
-
Incomplete reaction: The reaction time may be insufficient. Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Suboptimal pH: The reaction of the amino group with acetic anhydride is sensitive to pH. The use of a mild base like sodium acetate helps to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Hydrolysis of acetic anhydride: Acetic anhydride can be hydrolyzed by water. Ensure that the reaction is carried out under anhydrous conditions as much as possible until the addition of water for precipitation.
-
Product loss during workup: 4-acetamidobenzoic acid has some solubility in water. When precipitating the product, ensure the solution is sufficiently cooled to minimize loss. Washing the precipitate with minimal cold water is also recommended.
Q2: I am having difficulty forming 4-acetamidobenzoyl chloride. What could be the issue?
A2: The conversion of 4-acetamidobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) is a common procedure but can present challenges:
-
Presence of moisture: Thionyl chloride reacts vigorously with water. Ensure all glassware is thoroughly dried and the reaction is conducted under a dry atmosphere (e.g., using a drying tube or under an inert gas like nitrogen).
-
Incomplete reaction: The reaction may require heating to go to completion. Refluxing the mixture is a common practice. Monitor the reaction by observing the cessation of gas (SO₂ and HCl) evolution.
-
Degradation of the product: Prolonged heating at high temperatures can lead to decomposition. Once the reaction is complete, it is crucial to remove the excess thionyl chloride under reduced pressure.
-
Use of a catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.
Q3: The reaction between 4-acetamidobenzoyl chloride and methanesulfonamide is giving a low yield. How can I improve this?
A3: The coupling of the acyl chloride with methanesulfonamide is a critical step. Low yields can be attributed to:
-
Poor nucleophilicity of methanesulfonamide: The nitrogen in methanesulfonamide is not strongly nucleophilic. The reaction often requires a base to deprotonate the sulfonamide, forming a more nucleophilic anion. Pyridine is a commonly used base and solvent for this reaction.
-
Side reactions of the acyl chloride: 4-acetamidobenzoyl chloride is reactive and can be hydrolyzed by any residual moisture. Ensure anhydrous conditions are maintained.
-
Steric hindrance: While less of an issue with methanesulfonamide, steric hindrance can play a role with bulkier sulfonamides.
-
Reaction temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition. Optimization of the reaction temperature is recommended.
Q4: I am observing multiple spots on my TLC after the deprotection of the acetyl group. What are these impurities?
A4: The deprotection of the N-acetyl group can be achieved under acidic or basic conditions, both of which can lead to side products:
-
Incomplete deprotection: The most common "impurity" is the starting material, 4-acetamido-N-methanesulfonylbenzamide. Ensure sufficient reaction time and appropriate concentration of the acid or base.
-
Hydrolysis of the sulfonamide bond: Under harsh acidic or basic conditions, the sulfonamide bond can be cleaved, leading to the formation of 4-aminobenzoic acid and methanesulfonamide. Milder deprotection conditions should be employed if this is observed.
-
Other side reactions: Depending on the specific conditions, other side reactions may occur. Purification by column chromatography or recrystallization is often necessary to obtain the pure product.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: While the yield can vary significantly depending on the optimization of each step, a well-executed synthesis can be expected to have an overall yield in the range of 60-80%.
Q2: Which method is preferred for the deprotection of the acetyl group, acidic or basic hydrolysis?
A2: Both acidic and basic hydrolysis can be effective.[1] Acid-catalyzed deprotection, often using aqueous HCl, is common and generally leads to the formation of the corresponding ammonium salt, which can be neutralized in a subsequent step.[1] Base-catalyzed hydrolysis, using a base like sodium hydroxide, directly yields the free amine.[1] The choice often depends on the overall synthetic strategy and the stability of the molecule to the specific conditions. For instance, if other acid- or base-labile functional groups are present, the milder method should be chosen.
Q3: How can I best purify the final product, this compound?
A3: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures should be selected. Common solvents for recrystallizing aromatic sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water. Column chromatography using silica gel can also be employed for purification, especially for removing closely related impurities.
Q4: Can I use a different protecting group for the amine?
A4: Yes, other protecting groups for amines can be used, such as the Boc (tert-butoxycarbonyl) group. The choice of protecting group will depend on the reaction conditions of the subsequent steps. The acetyl group is often chosen due to its low cost and ease of introduction and removal.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-acetylation of Aromatic Amines.
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Acetate | Acetic Acid | 100 | 1 | >90 | General Knowledge |
| Pyridine | Dichloromethane | Room Temp | 2-4 | >95 | General Knowledge |
| None | Acetic Anhydride | 100 | 0.5 | ~90 | General Knowledge |
Table 2: Deprotection Methods for N-acetyl Aromatic Amines.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Outcome |
| HCl (conc.) | Water/Ethanol | Reflux | 2-6 | Amine hydrochloride salt |
| H₂SO₄ (dil.) | Water/Dioxane | Reflux | 4-8 | Amine sulfate salt |
| NaOH (aq.) | Water/Ethanol | Reflux | 2-5 | Free amine |
| Ba(OH)₂ (aq.) | Water/Ethanol | Reflux | 3-6 | Free amine |
Experimental Protocols
Protocol 1: Synthesis of 4-acetamidobenzoic acid (Protection of 4-aminobenzoic acid)
-
Dissolve 10.0 g of 4-aminobenzoic acid in 100 mL of 5% aqueous sodium carbonate solution in a 250 mL beaker.
-
In a separate flask, prepare a solution of 10 mL of acetic anhydride in 20 mL of acetone.
-
Cool the 4-aminobenzoic acid solution in an ice bath with stirring.
-
Add the acetic anhydride solution dropwise to the stirred 4-aminobenzoic acid solution over 15-20 minutes.
-
After the addition is complete, continue stirring in the ice bath for another 30 minutes.
-
Slowly add 50 mL of 1 M hydrochloric acid to the reaction mixture to precipitate the product.
-
Filter the white precipitate using a Büchner funnel, wash with a small amount of cold water, and dry in an oven at 100 °C.
-
The expected yield is approximately 12-13 g.
Protocol 2: Synthesis of 4-acetamidobenzoyl chloride
-
Place 10.0 g of dry 4-acetamidobenzoic acid in a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap.
-
Carefully add 20 mL of thionyl chloride to the flask.
-
Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux gently for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-acetamidobenzoyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane or toluene.
Protocol 3: Synthesis of 4-acetamido-N-methanesulfonylbenzamide
-
Dissolve 5.0 g of methanesulfonamide in 30 mL of anhydrous pyridine in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Dissolve the crude 4-acetamidobenzoyl chloride from the previous step in 20 mL of anhydrous dichloromethane.
-
Add the 4-acetamidobenzoyl chloride solution dropwise to the stirred methanesulfonamide solution over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Pour the reaction mixture into 100 mL of ice-cold 1 M hydrochloric acid to precipitate the product and neutralize the pyridine.
-
Filter the precipitate, wash with cold water, and dry.
Protocol 4: Synthesis of this compound (Deprotection)
-
Place the crude 4-acetamido-N-methanesulfonylbenzamide in a 100 mL round-bottom flask.
-
Add 50 mL of 3 M hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for optimizing the amidation reaction.
References
Technical Support Center: Purification of 4-amino-N-methanesulfonylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-amino-N-methanesulfonylbenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Recommendation |
| Inappropriate Solvent System | The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures. |
| Solution: Screen a variety of solvent systems. Based on the polarity of this compound, consider solvent mixtures such as ethanol/water, acetone/water, or ethyl acetate/heptane. For a related compound, 4-aminobenzamide, solubility was found to be highest in polar solvents like methanol and ethanol, and lowest in non-polar solvents like ethyl acetate.[1] | |
| Premature Crystallization | The compound may crystallize too quickly upon cooling, trapping impurities. |
| Solution: Ensure the compound is fully dissolved at the boiling point of the solvent. Cool the solution slowly to allow for the formation of pure crystals. Using a Dewar flask or insulating the crystallization vessel can help control the cooling rate. | |
| Loss During Filtration | Fine crystals may pass through the filter paper. |
| Solution: Use a finer porosity filter paper or a Büchner funnel with a well-seated filter paper. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution. |
Issue 2: Persistent Impurities After Column Chromatography
| Possible Cause | Recommendation |
| Inadequate Separation | The chosen mobile phase may not be providing sufficient resolution between the product and impurities. |
| Solution: Optimize the mobile phase. A common starting point for silica gel chromatography of moderately polar compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Gradually increasing the polarity of the mobile phase can improve separation. Thin Layer Chromatography (TLC) should be used to test different solvent systems before running the column. | |
| Co-elution of Impurities | An impurity may have a similar polarity to the target compound. |
| Solution: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (e.g., C8 or C18). For a related impurity, 4-aminobenzenesulfonamide, a reverse-phase HPLC method was developed using a C8 column.[2] This suggests that reverse-phase chromatography could be effective. | |
| Compound Degradation on Silica Gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. |
| Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on common synthetic routes, potential impurities include:
-
Unreacted Starting Materials: Such as 4-nitro-N-methanesulfonylbenzamide if the synthesis involves nitro group reduction.
-
Byproducts of Side Reactions: Depending on the specific synthesis, these could include over-methylated or demethylated analogs.
-
Positional Isomers: In some sulfonamide syntheses, isomeric impurities can form. For a similar sulfonamide, an isomeric impurity was identified and characterized.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A good starting point is a binary solvent system using a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble. Based on solubility data for the related compound 4-aminobenzamide[1], consider the following systems:
-
Methanol/Water
-
Ethanol/Water
-
Acetone/Heptane
-
Ethyl Acetate/Heptane
Q3: What are recommended TLC conditions for monitoring the purification?
A3: For TLC analysis on silica gel plates, a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The spots can be visualized under UV light (254 nm).
Q4: Can this compound be purified by HPLC? What conditions are recommended?
A4: Yes, purification by preparative HPLC is a viable option. Based on a validated method for a related compound[2], a reverse-phase C8 or C18 column could be effective. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.
Data Presentation
Table 1: Solubility of 4-Aminobenzamide in Various Solvents at 298.15 K (as a proxy for this compound)
| Solvent | Molar Solubility (mol fraction) |
| Methanol | 0.04422 |
| N-Methyl-2-pyrrolidone (NMP) | 0.03516 |
| N,N-Dimethylformamide (DMF) | 0.02437 |
| Ethanol | 0.01161 |
| n-Propanol | 0.006280 |
| n-Butanol | 0.004411 |
| Isopropanol | 0.001611 |
| Tetrahydrofuran (THF) | 0.0004917 |
| Acetone | 0.0002516 |
| Ethyl Acetate | 0.0001007 |
| Water | 0.00007344 |
Data from a study on 4-aminobenzamide and should be used as a qualitative guide for solvent selection.[1]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a hot, high-solubility solvent (e.g., methanol or ethanol).
-
Add a low-solubility solvent (e.g., water or heptane) dropwise at elevated temperature until the solution becomes cloudy.
-
Add a drop or two of the high-solubility solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Bulk Recrystallization: Dissolve the crude product in a minimal amount of the chosen hot solvent system.
-
Cool the solution slowly to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of ~0.3 for the target compound. A good starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
optimizing reaction conditions for N-methylation of 4-aminobenzamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-methylation of 4-aminobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the N-methylation of 4-aminobenzamide?
A1: The N-methylation of primary aromatic amines like 4-aminobenzamide can be achieved through several methods. Traditional approaches often use toxic reagents like methyl iodide or dimethyl sulfate, which can lead to over-methylation.[1] More modern and selective methods include:
-
Reductive Amination: Using formaldehyde in the presence of a reducing agent such as formic acid (Eschweiler-Clarke reaction), metal hydrides, or hydrogen gas with a catalyst.[1]
-
"Green" Methylating Agents: Dimethyl carbonate (DMC) and methanol have emerged as environmentally friendly alternatives, often used with catalysts.[1][2]
-
Catalytic Hydrogenative Alkylation: This industrial method uses formaldehyde at relatively high pressure.[1]
-
Dimethyl Sulfoxide (DMSO): In the presence of formic acid, DMSO can serve as a novel and practical methylating agent.[1][3]
Q2: Which nitrogen atom on 4-aminobenzamide is preferentially methylated?
A2: The primary aromatic amine (-NH₂) is significantly more nucleophilic and less sterically hindered than the nitrogen of the primary amide (-CONH₂). Therefore, methylation will occur selectively on the amino group to form N-methyl-4-aminobenzamide. N-methylation of primary amides is possible but typically requires different and more forcing conditions.[4]
Q3: I am observing significant amounts of a di-methylated byproduct. How can I improve mono-selectivity?
A3: The formation of N,N-dimethyl-4-aminobenzamide is a common issue due to over-methylation.[5] Achieving mono-selectivity is a primary challenge in N-methylation.[6] Strategies to enhance mono-selectivity include:
-
Controlling Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the methylating agent.
-
Choosing a Selective Reagent: Dimethyl carbonate (DMC) in the presence of catalysts like faujasites is known for high mono-N-methyl selectivity with aromatic amines.[2] Quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), have also been reported to be highly monoselective for N-methylation of amides and related structures.[4][7]
-
Catalyst Selection: Certain iridium or ruthenium-based catalysts used with methanol can provide excellent selectivity for mono-methylation of aromatic amines.[8][9]
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help minimize the second methylation step.
Q4: My reaction yield is very low. What are the potential causes and solutions?
A4: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the 4-aminobenzamide starting material and all reagents are pure and dry, as impurities can inhibit the reaction.
-
Catalyst Activity: If using a catalyst, ensure it has not been deactivated by air, moisture, or impurities. Some reactions require an inert atmosphere (e.g., Argon or Nitrogen).[3][7]
-
Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. Consult literature for optimal conditions for the specific method you are using. For example, methods using DMSO and formic acid may require temperatures between 130-160°C for 10-24 hours.[3]
-
Solvent Choice: The solvent can significantly impact reaction rates. For instance, in zeolite-catalyzed reactions with DMC, polar solvents like DMF can completely inhibit the reaction, whereas non-polar solvents like xylene are effective.[2]
-
Base Strength: In protocols requiring a base, the choice of base is critical. For example, in methylation using quaternary ammonium salts, cesium carbonate (Cs₂CO₃) was found to be significantly more effective than other bases.[4]
Q5: What is a recommended method for purifying the final product, N-methyl-4-aminobenzamide?
A5: Purification strategies aim to remove unreacted starting material, di-methylated byproduct, and residual reagents or catalysts. Common methods include:
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the mono-methylated product from the starting material and the more non-polar di-methylated byproduct.
-
Acid-Base Extraction: The basicity of the aromatic amine allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine products, moving them to the aqueous layer. The starting material may be less basic and remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| No Reaction | 1. Catalyst is inactive or poisoned.2. Reaction temperature is too low.3. Incorrect solvent used.4. Reagents are impure or wet. | 1. Use fresh catalyst; ensure inert atmosphere if required.2. Gradually increase the temperature, monitoring by TLC/LC-MS.3. Verify solvent compatibility with the chosen method.[2]4. Use purified, dry reagents and solvents. |
| Low Yield | 1. Incomplete reaction.2. Product degradation.3. Suboptimal reagent stoichiometry. | 1. Increase reaction time or temperature.2. Check for byproduct formation; consider milder conditions.3. Optimize the ratio of methylating agent and base. |
| Poor Selectivity | 1. Over-methylation leading to N,N-dimethyl product.2. Reaction temperature too high or time too long. | 1. Reduce equivalents of methylating agent.2. Switch to a more selective reagent like DMC or a specific catalyst system.[2][8]3. Lower the reaction temperature and monitor for completion. |
| Complex Mixture | 1. Side reactions with the amide group.2. Degradation of starting material or product. | 1. Use milder reaction conditions (lower temperature, weaker base).2. Confirm the stability of your compound under the reaction conditions. |
Data Presentation: Comparison of N-Methylation Methods
The following tables summarize conditions for N-methylation of primary aromatic amines, which are applicable to 4-aminobenzamide.
Table 1: Catalytic N-Methylation using Methanol
| Catalyst System | Base | Temperature (°C) | Time (h) | Selectivity (Mono- vs Di-) | Reference |
| Iridium(I)-NHC Complex | Cs₂CO₃ (50 mol%) | 150 | 5 | High for mono-methylation | [8] |
| Cp*Ir-Bibenzimidazole Complex | K₂CO₃ | 110 | 12 | High for mono-methylation | [9] |
| Ruthenium Pincer Complex | KOBuᵗ | 70 | 48 | Yields up to 99% for mono-methylated product | [10] |
Table 2: Alternative & "Green" N-Methylation Methods
| Methylating Agent | Co-reagent / Catalyst | Temperature (°C) | Time (h) | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Formic Acid (15-25 eq.) | 130-160 | 10-24 | Catalyst-free method with high yield. | [3] |
| Dimethyl Carbonate (DMC) | NaY Faujasite | 120-150 | - | High mono-selectivity (92-98%).[2] | [2] |
| PhMe₃NI | Cs₂CO₃ (2 eq.) | 120 | 11-23 | Excellent mono-selectivity for amides/indoles. | [7] |
Diagrams
Reaction Pathway
Caption: N-methylation pathway of 4-aminobenzamide.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common issues.
Parameter Interdependence
Caption: Interdependence of reaction parameters and outcomes.
Experimental Protocols
Protocol 1: Reductive Amination (Eschweiler-Clarke Type Reaction)
This protocol is a general method for the methylation of primary amines using formic acid and formaldehyde.
-
Reagents:
-
4-Aminobenzamide (1.0 eq.)
-
Formaldehyde (37% in H₂O, 2.5 eq.)
-
Formic Acid (98-100%, 5.0 eq.)
-
-
Procedure:
-
To a round-bottom flask, add 4-aminobenzamide followed by formic acid.
-
Heat the mixture to 80-90 °C in an oil bath.
-
Slowly add the formaldehyde solution dropwise while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture at reflux (around 100-110 °C) for 6-12 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is > 8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography to separate mono- and di-methylated products.
-
Protocol 2: Selective Mono-methylation with Dimethyl Carbonate (DMC)
This protocol uses a greener methylating agent and is known for high mono-selectivity.[2]
-
Reagents:
-
4-Aminobenzamide (1.0 eq.)
-
Dimethyl Carbonate (DMC, can be used as solvent and reagent)
-
Catalyst (e.g., NaY Faujasite, 0.5 g per gram of amine)
-
Anhydrous non-polar solvent (e.g., xylene, optional)
-
-
Procedure:
-
Activate the NaY Faujasite catalyst by heating under vacuum.
-
In a sealed reaction vessel, combine 4-aminobenzamide, the activated catalyst, and an excess of DMC (or dissolve in xylene and add 2-3 eq. of DMC).
-
Heat the mixture to 130-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter to remove the heterogeneous catalyst. Wash the catalyst with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess DMC.
-
-
Purification:
-
The resulting crude material can be purified by column chromatography or recrystallization.
-
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. iris.unive.it [iris.unive.it]
- 3. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Sulfonamides
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of sulfonamides.
Frequently Asked Questions (FAQs)
Peak Shape Problems
Q1: Why are my sulfonamide peaks exhibiting significant tailing?
Peak tailing, where a peak is asymmetric with a prolonged trailing edge, is a common issue in sulfonamide analysis. The primary cause is often secondary interactions between the analytes and the stationary phase.[1][2]
Possible Causes & Solutions:
-
Silanol Interactions: Basic sulfonamide compounds can interact strongly with acidic residual silanol groups on the surface of silica-based C18 columns, causing tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the silanol groups, minimizing these secondary interactions.[1][3] For ionizable analytes, it's best to use a buffer with a pH at least 2 units away from the analyte's pKa.[4]
-
Solution 2: Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the silanol groups.[4]
-
Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped column where most residual silanols have been deactivated.[1][2]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][3]
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
-
Column Degradation: An old or contaminated column can lose efficiency and cause tailing.[3] Voids or channels in the packing bed are also a potential cause.[4]
-
Solution: Replace the column or use a guard column to protect the analytical column from contaminants.[5]
-
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Q2: My peaks are broad, split, or fronting. What should I investigate?
These issues can stem from instrumental problems, improper sample preparation, or column deterioration.
Possible Causes & Solutions:
-
Broad Peaks:
-
Split Peaks:
-
Cause: A partially blocked frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[4][7]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[4] If the column is suspected, try back-flushing it. If the problem persists, the column may need replacement.[6]
-
-
Fronting Peaks:
Retention Time & Resolution
Q3: Why are my sulfonamide retention times drifting or inconsistent?
Retention time (RT) drift refers to a gradual shift in elution time over a series of runs.[8] This can compromise peak identification and integration.
Possible Causes & Solutions:
-
Column Equilibration: A new column may require several injections to become fully equilibrated, during which RT can drift.[9][10]
-
Solution: Perform several "priming" injections of your standard before starting the analytical run to ensure the column is stable.[9]
-
-
Mobile Phase Changes: The composition of a pre-mixed mobile phase can change over time due to the evaporation of the more volatile organic component.[9] Inconsistent preparation of the mobile phase is also a common cause.[11]
-
Solution: Prepare fresh mobile phase daily and use an online degasser. Ensure precise and consistent preparation protocols.
-
-
Temperature Fluctuations: Changes in the ambient or column temperature can significantly affect retention times.[8][11]
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.[6]
-
-
System Leaks: A small, difficult-to-detect leak in the system can cause flow rate fluctuations, leading to variable retention times.[7][9]
-
Solution: Systematically check all fittings and pump seals for any signs of leakage.
-
Q4: How can I improve the resolution between two closely eluting sulfonamide peaks?
Poor resolution occurs when peaks overlap, making accurate quantification difficult.[12]
Possible Causes & Solutions:
-
Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
-
Solution 1: Adjust the aqueous-to-organic solvent ratio. Increasing the aqueous portion generally increases retention and may improve resolution.
-
Solution 2: Optimize the pH. Since sulfonamides are amphoteric, small changes in pH can alter their ionization state and dramatically affect selectivity.[13]
-
-
Flow Rate: Lowering the flow rate can increase peak efficiency and improve resolution, though it will increase the analysis time.[12]
-
Column Chemistry: The chosen stationary phase may not be optimal for the specific sulfonamides being analyzed.
-
Solution: Consider a different column chemistry. For example, a Phenyl-Hexyl column can offer different selectivity compared to a standard C18 phase for aromatic compounds like sulfonamides.[14]
-
Sensitivity & Baseline Issues
Q5: I am not seeing any peaks, or the signal is very low. What is the problem?
A lack of signal can be due to simple oversights or more complex system issues.
Possible Causes & Solutions:
-
Instrument Settings: The detector lamp may be off, or the wavelength may be set incorrectly.[7]
-
Flow Path Issues: A lack of mobile phase flow or a problem with the sample injection can result in no peaks.[7]
-
Solution: Check that the pump is on and there is sufficient mobile phase. Verify that the injector is functioning correctly and that the sample has been drawn properly.
-
-
Sample Degradation: The sulfonamide analytes may have degraded.
-
Solution: Prepare fresh standards and samples.[7]
-
Q6: My chromatogram has a noisy or drifting baseline. How can I fix this?
Baseline disturbances can interfere with the detection and integration of small peaks.
Possible Causes & Solutions:
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or buffers can cause a noisy or rising baseline, especially during gradient elution.[4]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Degas the mobile phase thoroughly.
-
-
Detector Issues: A failing detector lamp or a contaminated flow cell can cause noise.[11]
-
Solution: Flush the flow cell. If noise persists, the lamp may need replacement.
-
-
Air Bubbles: Air trapped in the pump or detector will cause baseline spikes and instability.[7][11]
-
Solution: Purge the pump and ensure the mobile phase is properly degassed.
-
Experimental Protocols & Data
Protocol 1: General Sample Preparation for Sulfonamides in Feed
This protocol is a generalized procedure for extracting sulfonamides from animal feed matrices prior to HPLC analysis.[15]
-
Extraction:
-
Weigh 5 g of a ground feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction mixture (e.g., ethyl acetate/methanol/acetonitrile 50:25:25 v/v/v).
-
Shake vigorously for 20-30 minutes.
-
Centrifuge to separate the solid material from the supernatant.
-
-
Cleanup (SPE):
-
Use a Solid Phase Extraction (SPE) cartridge (e.g., Strata-SCX) to remove matrix interferences.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction step.
-
Wash the cartridge to remove impurities.
-
Elute the sulfonamides using an appropriate solvent (e.g., 2% ammonium solution in acetonitrile).[15]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[16]
-
Caption: A typical workflow for the extraction and cleanup of sulfonamides from complex matrices.
Table 1: Example HPLC Method Conditions for Sulfonamide Analysis
The following table summarizes typical starting conditions for the separation of common sulfonamides. Optimization will likely be required for specific applications.
| Parameter | Condition | Reference |
| Column | C18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mm | [14][17] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | [14][15] |
| Mobile Phase B | Acetonitrile or Methanol | [15][18] |
| Gradient/Isocratic | Gradient or Isocratic (e.g., 75:25 A:B) | [14][19] |
| Flow Rate | 0.6 - 1.0 mL/min | [13][19] |
| Column Temperature | 25 - 30 °C | [18][19] |
| Injection Volume | 5 - 20 µL | [14][19] |
| Detection | UV @ 260 - 278 nm | [13][18] |
Table 2: Comparison of Sulfonamide Recovery from Medicated Feeds
This table shows example recovery data for different sulfonamides using a micellar liquid chromatography method.
| Sulfonamide | Recovery Range (%) | Repeatability (CV%) | Reproducibility (CV%) |
| Sulfaguanidine | 72.7 - 94.7 | 2.9 - 9.8 | 2.9 - 9.8 |
| Sulfadiazine | 72.7 - 94.7 | 2.9 - 9.8 | 2.9 - 9.8 |
| Sulfamerazine | 72.7 - 94.7 | 2.9 - 9.8 | 2.9 - 9.8 |
| Sulfamethazine | 72.7 - 94.7 | 2.9 - 9.8 | 2.9 - 9.8 |
| Sulfamethoxazole | 72.7 - 94.7 | 2.9 - 9.8 | 2.9 - 9.8 |
| Data adapted from a study using a micellar mobile phase consisting of 0.05 M SDS, 0.02 M phosphate buffer, and 6% propan-2-ol (pH 3).[17] |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. uhplcs.com [uhplcs.com]
- 8. uhplcs.com [uhplcs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 15. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. nanobioletters.com [nanobioletters.com]
- 19. tis.wu.ac.th [tis.wu.ac.th]
degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under hydrolytic stress?
A1: Based on the known behavior of sulfonamides, the primary degradation pathway under acidic or alkaline hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[1][2] This would likely result in the formation of 4-aminobenzoic acid and methanesulfonamide. Under acidic conditions, the amino group can be protonated, which may influence the reaction rate.
Q2: What degradation products should I anticipate under oxidative stress?
A2: Oxidative stress conditions, typically induced by agents like hydrogen peroxide, can lead to several degradation products.[3] Potential modifications to this compound include oxidation of the aromatic amino group, potentially forming nitro or nitroso derivatives.[4] Hydroxylation of the benzene ring is also a possibility.
Q3: How does photolytic stress affect the stability of this compound?
A3: Exposure to light, particularly UV irradiation, can induce photodegradation. For sulfonamides, this can involve cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO₂).[5] Therefore, you might observe the formation of 4-aminobenzamide and other related photoproducts.
Q4: My chromatogram shows multiple unexpected peaks after stress testing. What could be the cause?
A4: The appearance of multiple unexpected peaks is common in forced degradation studies and can be attributed to several factors:
-
Secondary degradation: Primary degradation products may themselves be unstable under the applied stress conditions and undergo further degradation.
-
Interactions with excipients (if in formulation): If you are testing a formulated product, the active pharmaceutical ingredient (API) may react with excipients.
-
Matrix effects: The solvent or buffer used in the stress study could be interacting with the compound.
-
Incomplete separation: Your analytical method may not be adequately resolving all degradation products. Method optimization, such as adjusting the mobile phase gradient or column chemistry, may be necessary.
Q5: The extent of degradation in my experiment is either too high or too low. How can I adjust this?
A5: The goal of a forced degradation study is typically to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without completely destroying the sample.[6]
-
If degradation is too high: Reduce the stressor concentration (e.g., lower molarity of acid/base/oxidizing agent), decrease the temperature, or shorten the exposure time.
-
If degradation is too low: Increase the stressor concentration, raise the temperature, or extend the exposure time. It is a stepwise process to find the optimal conditions.
Troubleshooting Guides
Issue: Poor resolution between the parent compound and degradation products in HPLC.
-
Possible Cause: The current chromatographic method is not stability-indicating.
-
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Change the Stationary Phase: Try a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.
-
Adjust the pH of the Mobile Phase: The ionization state of the parent compound and its degradation products can significantly affect retention. Experiment with different pH values.
-
Optimize Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve resolution.
-
Issue: Inconsistent results across replicate stress study experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Ensure Homogeneous Sample Preparation: Make sure the drug substance is completely dissolved before subjecting it to stress.
-
Precise Control of Temperature: Use a calibrated oven or water bath to maintain a constant temperature.
-
Accurate Timing: Start and stop the stress exposure at precisely the same time for all samples.
-
Control of pH: Use buffers to maintain a constant pH throughout the experiment, especially for hydrolytic studies.
-
Data Presentation
Summarize your quantitative findings in tables for clear comparison. Below are template tables for structuring your data.
Table 1: Summary of Degradation of this compound under Various Stress Conditions.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (by peak area %) |
| 0.1 M HCl, 60°C, 24h | e.g., 15.2% | e.g., 2 | e.g., DP-1 (10.5%), DP-2 (4.7%) |
| 0.1 M NaOH, 60°C, 24h | e.g., 18.9% | e.g., 2 | e.g., DP-1 (14.3%), DP-3 (4.6%) |
| 3% H₂O₂, RT, 24h | e.g., 12.5% | e.g., 3 | e.g., DP-4 (8.2%), DP-5 (2.1%), DP-6 (2.2%) |
| Thermal (80°C), 48h | e.g., 5.8% | e.g., 1 | e.g., DP-7 (5.8%) |
| Photolytic (ICH Q1B), 24h | e.g., 9.7% | e.g., 2 | e.g., DP-8 (6.5%), DP-9 (3.2%) |
Table 2: Retention Times (RT) of this compound and its Degradation Products.
| Compound | RT (min) |
| This compound | e.g., 10.5 |
| Degradation Product 1 (DP-1) | e.g., 4.2 |
| Degradation Product 2 (DP-2) | e.g., 6.8 |
| ... | ... |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies, which should be adapted to your specific experimental setup.
Protocol 1: Acid and Base Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Incubate the solutions at 60°C for 24 hours. Protect from light.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot. For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively. Dilute with the mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Sample Analysis: At specified time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Protocol 3: Thermal Degradation
-
Sample Preparation: Place the solid powder of this compound in a vial.
-
Stress Condition: Expose the solid sample to a dry heat of 80°C in a calibrated oven for 48 hours.
-
Sample Analysis: After the exposure period, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound. Place the solution in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Stress Condition: Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]
-
Sample Analysis: Analyze the exposed and control samples by HPLC at the end of the exposure period.
Visualizations
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Proposed hydrolytic degradation pathway.
Caption: Potential oxidative degradation pathways.
Caption: Possible photolytic degradation pathways.
Caption: General experimental workflow for forced degradation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Typical Sulfonamide Antibiotics Degradation in Electrochemical Oxidation System [scljs1975.com]
- 5. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Solubility of 4-amino-N-methanesulfonylbenzamide for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-amino-N-methanesulfonylbenzamide in biological assays.
Disclaimer: The compound "this compound" is not widely documented in publicly available chemical databases. This guide is based on the likely chemical structure of Benzamide, 4-[(methylsulfonyl)amino]- (CAS Number: 329043-17-6) , which is a plausible interpretation of the requested name. The strategies provided are based on the general properties of N-acylsulfonamides and may require optimization for your specific experimental conditions.
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound stock solution to aqueous assay buffer.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Low Aqueous Solubility | The intrinsic solubility of the compound in your aqueous buffer is low. |
| Strategy 1: pH Adjustment. N-acylsulfonamides are typically acidic. Increasing the pH of the buffer above the compound's pKa will deprotonate the molecule, forming a more soluble salt. Carefully titrate the pH upwards with a suitable base (e.g., NaOH) and monitor for dissolution. Be mindful of the pH tolerance of your biological assay. | |
| Strategy 2: Co-solvents. Prepare the final dilution in a buffer containing a water-miscible organic co-solvent. Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5%) and increase as needed, ensuring the final co-solvent concentration is compatible with your assay.[1] | |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic compounds. |
| If possible, try reducing the salt concentration of your assay buffer while maintaining appropriate ionic strength for your biological system. | |
| Incorrect Stock Solution Preparation | The compound may not be fully dissolved in the initial stock solution. |
| Ensure the compound is completely dissolved in the organic solvent (e.g., DMSO) before preparing aqueous dilutions. Gentle warming or sonication can aid in dissolution. Visually inspect the stock solution for any particulate matter. | |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature upon transfer from a stock vial to a cooler assay plate can cause precipitation. |
| Allow all solutions to equilibrate to the experimental temperature before mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and effective starting solvent for many poorly soluble compounds.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: How can I determine the approximate solubility of my compound in different solvents?
A2: A simple method is a kinetic solubility assay. Prepare a high-concentration stock solution in an organic solvent like DMSO. Add a small volume of this stock to a larger volume of your aqueous buffer of interest and observe for precipitation. This can be done visually or measured more quantitatively using techniques like nephelometry (light scattering) or by filtering the saturated solution and measuring the concentration of the dissolved compound via UV-Vis spectroscopy or HPLC.[2][3][4]
Q3: Are there any excipients that can help improve the solubility of this compound?
A3: Yes, several excipients can enhance solubility. These include:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility. However, be cautious as surfactants can interfere with some biological assays.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Q4: My compound still precipitates in the assay. What other formulation strategies can I try?
A4: For more challenging compounds, advanced formulation strategies may be necessary, although these are more commonly employed for in vivo studies. These can include:
-
Solid Dispersions: The drug is dispersed in a solid-state carrier, often a polymer, to improve its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and dissolution rate.
Q5: How does the N-acylsulfonamide functional group in this compound affect its solubility?
A5: The N-acylsulfonamide moiety is known to be an acidic functional group.[5][6][7] This acidity is a key characteristic to leverage for solubility enhancement. By raising the pH of the aqueous solution above the pKa of the N-acylsulfonamide, the compound will be deprotonated to form a more soluble anionic species.
Quantitative Data Summary
The following table provides a general overview of the expected solubility of a poorly soluble compound in various solvents. Please note that these are illustrative values and the actual solubility of this compound should be experimentally determined.
| Solvent/Solution | Expected Solubility Range | Notes |
| Water (pH 7.0) | Very Low | N-acylsulfonamides are often poorly soluble in neutral aqueous solutions. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Very Low to Low | Similar to water, but the presence of salts may slightly alter solubility. |
| DMSO | High | A good initial solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent. |
| Propylene Glycol | Moderate | Another suitable co-solvent for biological assays. |
| Aqueous Buffer (pH > pKa) | Moderate to High | Deprotonation of the N-acylsulfonamide group significantly increases solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of Benzamide, 4-[(methylsulfonyl)amino]- is 214.24 g/mol ).
-
Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile, chemically resistant vial (e.g., amber glass).
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the vial until the compound is fully dissolved. Gentle warming (to room temperature if stored cold) or brief sonication can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there is no visible particulate matter.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a desiccated environment to prevent water absorption by the DMSO.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare a high-concentration stock: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound in DMSO.
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of your desired aqueous assay buffer. This will create a range of compound concentrations with a constant final DMSO concentration.
-
Incubate: Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Observe for Precipitation: Visually inspect the wells for any signs of precipitation (cloudiness or visible particles). The highest concentration at which no precipitate is observed is the approximate kinetic solubility. For more quantitative results, a plate-based nephelometer can be used to measure light scattering.
Visualizations
Caption: A typical experimental workflow for preparing and assessing the solubility of this compound for biological assays.
Caption: A decision tree for selecting a solubilization strategy for this compound.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming side reactions in the synthesis of Sumatriptan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of Sumatriptan.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Sumatriptan and what are its key challenges?
A1: The most prevalent industrial method for synthesizing Sumatriptan is the Fischer indole synthesis.[1][2] This process involves the reaction of 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride with 4-dimethylaminobutyraldehyde dimethyl acetal under acidic conditions.[3] While effective, the primary challenges include the formation of various impurities, such as dimers and other side-products, and the need for careful control of reaction conditions to ensure high yield and purity.[1]
Q2: What are the major impurities formed during Sumatriptan synthesis?
A2: Several process-related impurities and degradation products can arise during the synthesis and storage of Sumatriptan. The European Pharmacopoeia lists several, including Impurities A, B, C, D, E, F, H, and a nitroso impurity.[4] Dimeric impurities are a significant concern, often arising from the reactivity of the indole nucleus.[1]
Q3: How can I minimize the formation of dimeric impurities?
A3: Dimeric impurities, such as Impurity H, can form due to the reactive nature of the indole intermediate. One effective strategy to mitigate this is the N-protection of the sulfonamide moiety, for example, with an ethoxycarbonyl group. This protective group can be removed later in the synthesis.[5] Additionally, optimizing the Fischer indole synthesis conditions, such as temperature and reaction time, is crucial in suppressing the formation of these and other byproducts.[1]
Q4: What are the sources of degradation impurities and how can they be avoided?
A4: Degradation impurities can form under various stress conditions. For instance, Impurity A can be formed under acidic conditions through hydrolysis of the methanesulfonamide group.[6] Oxidative degradation can lead to the formation of Impurity D.[6] Sumatriptan is also susceptible to oxidation at the tertiary amine and indole ring, leading to N-oxides and other byproducts.[6] To minimize degradation, it is important to control the pH, avoid excessive heat, and protect the compound from light and air.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Sumatriptan.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Fischer Indole Synthesis | Suboptimal reaction conditions. | Optimize the reaction temperature to 20-25°C and the reaction time to 2.5-3.0 hours. Use an appropriate amount of a cyclizing agent like ethyl polyphosphate.[1] |
| Formation of multiple byproducts. | Consider using a protecting group on the sulfonamide nitrogen to prevent side reactions.[5] Ensure the purity of starting materials, as impurities in the hydrazine or aldehyde can lead to unwanted reactions. | |
| High Levels of Dimeric Impurities (e.g., Impurity H) | High reaction temperature or prolonged reaction time. | Maintain a lower reaction temperature (below 15°C during the addition of the cyclizing agent) and monitor the reaction progress closely to avoid extended reaction times.[1] |
| Unprotected sulfonamide group. | Introduce an N-ethoxycarbonyl protecting group on the sulfonamide nitrogen of the hydrazine intermediate. This group can be removed by hydrolysis after the indole formation.[5] | |
| Presence of N-Hydroxymethyl Sumatriptan (Impurity C) | Reaction with residual formaldehyde. | If formaldehyde is used in a reductive amination step to introduce the dimethylamino group, ensure its complete removal before subsequent steps. Impurity C can be synthesized for use as a reference standard by reacting Sumatriptan with formaldehyde followed by reduction.[4] |
| Formation of Unknown Impurities | Uncharacterized side reactions. | Analyze the impurities using techniques like LC-MS/MS to determine their molecular weight and structure. This can provide insights into their formation mechanism. One study identified a complex impurity that degrades into Sumatriptan Impurity F.[7] |
| Difficult Purification of the Final Product | Presence of closely related impurities. | Recrystallization from an alcoholic solvent such as methanol or ethanol can be an effective method to achieve high purity (>99%) and avoids the need for column chromatography.[1] |
| Product is an oil or gummy solid. | This could be due to residual solvent or the presence of impurities that inhibit crystallization. Ensure complete removal of solvents under vacuum. If the product remains oily, purification by column chromatography may be necessary before attempting recrystallization. |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the purity and yield of Sumatriptan, based on available data.
| Reaction Conditions | Cyclizing Agent | Temperature | Time | Initial Purity (HPLC) | Final Purity (after recrystallization) | Overall Yield | Reference |
| Standard Fischer Indole Synthesis (lab scale) | Polyphosphate Ester | Room Temp | 4 h | Not specified | Not specified | 14.8% | [1] |
| Improved Fischer Indole Synthesis (commercial scale) | Ethyl Polyphosphate | <15°C (addition), 20-25°C (reaction) | 2.5-3.0 h | 68% | >99% | >30% | [1] |
| Reductive Amination without buffer | Sodium Borohydride/Formaldehyde | 17-21°C | 1 h | 60% | Not specified | 40% | [8] |
| Reductive Amination with sodium hydrogenphosphate buffer | Sodium Borohydride/Formaldehyde | 17-21°C | 1 h | 98% | Not specified | 87% | [8] |
Experimental Protocols
Improved Fischer Indole Synthesis of Sumatriptan
This protocol is adapted from an improved process for preparing high-purity Sumatriptan.[1]
Materials:
-
4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride
-
4-dimethylaminobutyraldehyde diethyl acetal
-
Concentrated HCl
-
Water
-
Sodium carbonate
-
Ethyl polyphosphate
-
Chloroform
-
Ethyl acetate
-
Acetonitrile
Procedure:
-
In a reaction flask, charge water, concentrated HCl, and 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride. Stir at 25-30°C for 15 minutes.
-
Add 4-dimethylaminobutyraldehyde diethyl acetal and maintain the reaction at 25-30°C for 2 hours. Monitor the reaction by TLC.
-
Dilute the reaction mass with water and adjust the pH to 2.5 with sodium carbonate.
-
Treat with activated carbon, filter, and adjust the filtrate pH to 9.0-9.5 with sodium carbonate.
-
Extract the crude Sumatriptan into ethyl acetate.
-
Wash the combined organic layers with water, dry with sodium sulfate, and treat with carbon.
-
Distill the solvent under vacuum to obtain crude Sumatriptan as a syrup.
-
To the crude product, add chloroform and cool to below 5°C under a nitrogen atmosphere.
-
Slowly add ethyl polyphosphate over 10 minutes, keeping the temperature below 15°C.
-
After 30 minutes, allow the reaction to warm to 20-25°C and maintain for 2 hours. Monitor by HPLC.
-
Dilute with water, separate the layers, and extract the aqueous layer with chloroform.
-
Adjust the pH of the aqueous layer to 9.0-9.5 with potassium carbonate and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the ethyl acetate layers to get crude Sumatriptan.
Purification by Recrystallization
Procedure:
-
Dissolve the crude Sumatriptan base in acetonitrile by heating to 40°C to get a clear solution.
-
Stir the solution at 20-25°C for 1 hour.
-
Cool the solution to 5-10°C and maintain for 4-5 hours.
-
Isolate the crystalline Sumatriptan base by filtration.
-
Dry the solid at 40-50°C to obtain Sumatriptan base with a purity of >97%.
-
For higher purity, recrystallize the solid from an alcoholic solvent like methanol or ethanol to achieve >99% purity.[1]
Visualizations
Fischer Indole Synthesis of Sumatriptan: Simplified Workflow
Caption: Simplified workflow for the synthesis and purification of Sumatriptan.
Troubleshooting Logic for Impurity Formation
Caption: Troubleshooting logic for addressing high impurity levels in Sumatriptan synthesis.
References
- 1. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]
- 4. or.niscpr.res.in [or.niscpr.res.in]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. jocpr.com [jocpr.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Tailing in HPLC of 4-amino-N-methanesulfonylbenzamide
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of 4-amino-N-methanesulfonylbenzamide. The information is tailored for researchers, scientists, and drug development professionals to facilitate robust and reliable chromatographic separations.
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing
Peak tailing for amine-containing compounds like this compound in reverse-phase HPLC is a common challenge, often stemming from secondary interactions with the stationary phase. This guide offers a systematic approach to diagnose and resolve this issue.
Question 1: My chromatogram for this compound shows significant peak tailing. What are the primary causes and how can I begin to troubleshoot?
Answer:
Peak tailing for this compound, a compound with a primary aromatic amine, is typically caused by strong interactions between the basic amine group and acidic silanol groups on the surface of silica-based stationary phases.[1][2][3] This secondary retention mechanism leads to a non-symmetrical peak shape. Other contributing factors can include column overload, inappropriate mobile phase pH, and extra-column effects.
To begin troubleshooting, a logical workflow can be followed to systematically identify and eliminate the root cause.
Caption: A logical workflow for troubleshooting peak tailing.
Question 2: How does the HPLC column contribute to peak tailing for an amine-containing compound, and what are my options?
Answer:
The choice of HPLC column is critical. Standard silica-based C18 columns often have exposed, acidic silanol groups (Si-OH) that can interact ionically with the protonated primary amine of your analyte, causing peak tailing.[1][2][4]
Troubleshooting Steps & Recommendations:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and can provide alternative selectivity.
-
Hybrid Silica-Polymer Columns: These are more resistant to high pH mobile phases, offering a wider range for method development to keep the amine in its neutral form.
-
-
Column Flushing: If the column is old or has been used with diverse sample types, it may be contaminated. Flushing with a strong solvent can help regenerate the column.
Experimental Protocol: Column Flushing
-
Disconnect the column from the detector.
-
Flush with 20-30 column volumes of HPLC-grade water.
-
Flush with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of hexane (for reversed-phase columns).
-
Repeat steps 3 and 2 to return to your mobile phase conditions.
-
Always check the column manufacturer's instructions for specific flushing recommendations.
Question 3: What is the role of mobile phase pH in controlling the peak shape of this compound?
Answer:
The mobile phase pH is a powerful tool for controlling the peak shape of ionizable compounds. The goal is to maintain the analyte in a single ionic state. For a basic compound like this compound, you have two main strategies related to pH:
-
Low pH (e.g., pH 2.5-3.5): At a low pH, the silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated amine.[1][2] This is a very common and effective approach.
-
High pH (e.g., pH > 8, if column allows): At a high pH, the amine group of your analyte will be in its neutral, non-protonated form, reducing ionic interactions with the stationary phase. Caution: Most standard silica columns are not stable above pH 7.5. A hybrid or specialized high-pH stable column is required for this approach.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare the aqueous portion of your mobile phase.
-
Use a calibrated pH meter to monitor the pH.
-
Slowly add an acid (e.g., formic acid, phosphoric acid) or a base (e.g., ammonium hydroxide for high pH) to the aqueous solution until the desired pH is reached.
-
Add the organic modifier (e.g., acetonitrile, methanol) to the buffered aqueous phase. Note that the addition of organic solvent can slightly alter the effective pH.
References
Validation & Comparative
comparing the antimicrobial activity of 4-amino-N-methanesulfonylbenzamide with other sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial activity of various sulfonamides. While the primary focus was intended to be on 4-amino-N-methanesulfonylbenzamide, a comprehensive search of available scientific literature did not yield specific quantitative antimicrobial activity data for this compound. Therefore, this guide presents a comparison of other well-characterized sulfonamides to offer valuable insights for researchers in the field of antimicrobial drug discovery and development.
Executive Summary
Sulfonamides are a class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This mechanism confers a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[3] This guide summarizes the available minimum inhibitory concentration (MIC) data for representative sulfonamides against common bacterial pathogens, details the experimental protocols for antimicrobial susceptibility testing, and provides a visual representation of the underlying mechanism of action and experimental workflows.
Data Presentation: Comparative Antimicrobial Activity of Sulfonamides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several common sulfonamides against various bacterial strains. It is important to note that MIC values can vary between studies depending on the specific strain, testing methodology, and experimental conditions. The data presented here is a synthesis of reported values to provide a comparative perspective. Unfortunately, specific MIC data for this compound against these organisms could not be located in the reviewed literature.
| Sulfonamide | Test Organism | MIC Range (µg/mL) |
| Sulfamethoxazole | Staphylococcus aureus | 64 - >512[4] |
| Escherichia coli | 16 - >512 | |
| Pseudomonas aeruginosa | Inactive | |
| Sulfadiazine | Staphylococcus aureus | 250 |
| Escherichia coli | >1000 | |
| Klebsiella pneumoniae | >1000 | |
| Sulfanilamide | Staphylococcus aureus | >1000 |
| Escherichia coli | >1000 |
Mechanism of Action of Sulfonamides
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] Bacteria synthesize folic acid from para-aminobenzoic acid (PABA), which is a crucial step for the synthesis of nucleotides and, consequently, DNA and RNA. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydropteroic acid, a precursor to folic acid.[2] Human cells are not affected by sulfonamides as they obtain folic acid from their diet and do not possess the DHPS enzyme.
References
comparative analysis of different synthetic routes to 4-amino-N-methanesulfonylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes to 4-amino-N-methanesulfonylbenzamide, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on reaction efficiency, reagent accessibility, and process considerations. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Introduction
This compound is a valuable building block in the development of various therapeutic agents. The selection of an optimal synthetic route is crucial for efficient and cost-effective production. This guide compares two common pathways: Route A, which proceeds via an acetanilide intermediate, and Route B, which utilizes a 4-nitro precursor.
Route A: The Acetanilide Pathway
This route commences with the protection of the amino group of aniline through acetylation, followed by chlorosulfonation, amidation, and subsequent deprotection.
Experimental Protocol:
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
Acetanilide is reacted with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. A typical procedure involves the gradual addition of acetanilide to an excess of chlorosulfonic acid at a controlled temperature (12-15°C), followed by heating to 60°C for two hours to complete the reaction. The reaction mixture is then poured onto ice, and the precipitated product is collected by filtration. This step generally proceeds with a yield of 77-81%.[1]
Step 2: Amidation of 4-Acetamidobenzenesulfonyl Chloride with Methylamine
The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with methylamine to form 4-acetamido-N-methanesulfonylbenzamide. In a general procedure, a solution of 4-acetamidobenzenesulfonyl chloride in a suitable solvent like dichloromethane is added dropwise to a stirred mixture of an amine and a base such as sodium carbonate in dichloromethane. The reaction is typically stirred at room temperature until completion. Yields for the amidation of 4-acetamidobenzenesulfonyl chloride with various amines have been reported in the range of 66-86%.[2]
Step 3: Hydrolysis of 4-acetamido-N-methanesulfonylbenzamide
The final step is the removal of the acetyl protecting group. This can be achieved through acid or base-catalyzed hydrolysis. For acid-catalyzed deacetylation, the acetylated compound is typically refluxed in the presence of an acid, such as hydrochloric acid, in a solvent like methanol.
Workflow for Route A:
Caption: Synthetic workflow for Route A, starting from acetanilide.
Route B: The 4-Nitro Pathway
This alternative route begins with a 4-nitro-substituted benzene derivative, which is then amidated and subsequently reduced to the desired amino compound.
Experimental Protocol:
Step 1: Synthesis of N-methyl-4-nitrobenzenesulfonamide
4-Nitrobenzenesulfonyl chloride is reacted with methylamine to produce N-methyl-4-nitrobenzenesulfonamide. The reaction is analogous to the synthesis of 4-nitrobenzenesulfonamide, where 4-nitrobenzenesulfonyl chloride is treated with an aqueous solution of the amine, typically under ice-cooling, followed by stirring at room temperature for several hours.[3]
Step 2: Reduction of N-methyl-4-nitrobenzenesulfonamide
The nitro group of N-methyl-4-nitrobenzenesulfonamide is then reduced to an amine. A common method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium. For example, to a solution of the nitro compound in ethanol, stannous chloride dihydrate is added, and the mixture is refluxed. The product is then isolated after basification. This method is known to be effective for the reduction of various nitroarenes.[4] Another viable method is catalytic hydrogenation.
Workflow for Route B:
Caption: Synthetic workflow for Route B, starting from a 4-nitro precursor.
Comparative Data
| Parameter | Route A (Acetanilide Pathway) | Route B (4-Nitro Pathway) |
| Starting Material | Acetanilide | 4-Nitrobenzenesulfonyl chloride |
| Number of Steps | 3 | 2 |
| Key Intermediates | 4-Acetamidobenzenesulfonyl chloride, 4-Acetamido-N-methanesulfonylbenzamide | N-methyl-4-nitrobenzenesulfonamide |
| Overall Yield | Moderate to Good (estimated) | Moderate to Good (estimated) |
| Reagents & Conditions | Chlorosulfonic acid (corrosive), requires protection/deprotection | Stannous chloride (heavy metal), or catalytic hydrogenation |
| Process Safety | Involves handling of highly corrosive chlorosulfonic acid. | Requires careful handling of nitro compounds and reducing agents. |
| Purification | May require multiple purification steps. | Purification of the final product from the reduction step is crucial. |
Conclusion
Both Route A and Route B offer viable pathways to this compound.
-
Route A is a well-established method that utilizes readily available starting materials. The protection-deprotection strategy is a classic approach in organic synthesis, though it adds to the step count. The use of chlorosulfonic acid requires stringent safety precautions.
-
Route B is a more direct approach with fewer steps. The success of this route is highly dependent on the efficiency and selectivity of the nitro group reduction. The choice of reducing agent can be tailored to be compatible with other functional groups if necessary.
The selection of the most suitable route will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and safety protocols. For large-scale production, the shorter Route B might be more advantageous, provided that the reduction step can be optimized for high yield and purity. For laboratory-scale synthesis, the well-documented steps of Route A may offer a more predictable outcome.
References
Comparative Immunoassay Performance for 4-amino-N-methanesulfonylbenzamide and Structurally Related Sulfonamides
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cross-reactivity of sulfonamide compounds in immunoassays. It is important to note that a comprehensive search of scientific literature did not yield specific cross-reactivity data for 4-amino-N-methanesulfonylbenzamide . Therefore, this document presents data on structurally related and commonly tested sulfonamides to provide a relevant performance comparison for researchers working with similar compounds. The data herein is compiled from various studies employing competitive enzyme-linked immunosorbent assays (ELISAs), a common method for detecting sulfonamides in various matrices.
The core structure of sulfonamides, p-aminobenzenesulfonamide, is the primary epitope recognized by antibodies in many broad-specificity immunoassays.[1] The nature of the substituent at the N1 position of the sulfonamide group significantly influences the degree of cross-reactivity.[2] This guide will explore these structure-activity relationships through the provided data.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of various sulfonamide antibiotics in different polyclonal and monoclonal antibody-based ELISAs. Cross-reactivity is typically calculated relative to the primary antigen used for antibody generation (e.g., sulfamethazine or sulfapyridine), which is assigned a value of 100%.
Table 1: Cross-Reactivity of Sulfonamides with a Polyclonal Antibody (pAb SA1-CH2-)
| Compound | Structure | % Cross-Reactivity |
| Sulfapyridine | 4-amino-N-(pyridin-2-yl)benzenesulfonamide | 100 |
| Sulfamethoxypyridazine | 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | 85 |
| Sulfathiazole | 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | 70 |
| Sulfachloropyridazine | 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | 110 |
| Sulfamethazine | 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | 15 |
| Sulfadimethoxine | 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | 10 |
| Sulfamethoxazole | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | 5 |
| Sulfanilamide | 4-aminobenzenesulfonamide | <1 |
Data adapted from a study developing broad-specificity antibodies for sulfonamides. The antibody was raised against a derivative of sulfapyridine.[3]
Table 2: Cross-Reactivity of Sulfonamides with a Monoclonal Antibody
| Compound | % Cross-Reactivity |
| Sulfamethazine | 100 |
| Sulfamerazine | 108 |
| Sulfachloropyrazine | 97 |
| Sulfisoxazole | 99 |
| Sulfadiazine | 68 |
| Sulfachloropyridazine | 64 |
| Sulfathiazole | 7 |
| Sulfamethizole | 5.3 |
| Sulfamethoxypyridazine | 1.7 |
| Sulfadoxine | <1 |
| Sulfaguanidine | <1 |
| Sulfamethoxazole | <1 |
| Sulfapyridine | <1 |
| Sulfanilamide | <1 |
| Sulfacetamide | <1 |
| Sulfaquinoxaline | <1 |
| Sulfadimethoxine | <1 |
This data is from a commercial multi-sulfonamide ELISA kit utilizing a monoclonal antibody raised against a sulfamethazine conjugate.[4]
Experimental Protocols
The data presented above was generated using competitive ELISA. Below is a generalized protocol for such an assay.
Principle of Competitive ELISA for Sulfonamide Detection
This assay is based on the competition between the free sulfonamide in the sample and a sulfonamide-enzyme conjugate (tracer) for a limited number of specific antibody binding sites coated on a microtiter plate. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the enzyme on the tracer into a colored product. The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample.
Materials:
-
Sulfonamide-specific antibody (polyclonal or monoclonal)
-
Microtiter plates (96-well)
-
Sulfonamide-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., phosphate-buffered saline with Tween 20)
-
Substrate solution (e.g., TMB/H2O2)
-
Stop solution (e.g., 2M H2SO4)
-
Sulfonamide standards
-
Sample extraction buffer
-
Microplate reader
Procedure:
-
Coating: Microtiter wells are coated with the sulfonamide-specific antibody. The plate is then incubated and subsequently washed to remove unbound antibodies.
-
Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.
-
Competitive Reaction: A specific volume of the standard or sample extract is added to the wells, followed by the addition of the sulfonamide-HRP conjugate. The plate is incubated to allow for competition between the free sulfonamide and the sulfonamide-HRP conjugate for the antibody binding sites.
-
Washing: The plate is washed to remove any unbound sulfonamides and sulfonamide-HRP conjugate.
-
Substrate Addition: The substrate solution is added to each well. The plate is incubated in the dark for a specific period to allow for color development.
-
Stopping the Reaction: The stop solution is added to each well to terminate the enzymatic reaction.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values against the logarithm of the sulfonamide standard concentrations. The concentration of sulfonamide in the samples is then interpolated from this curve. The 50% inhibition concentration (IC50) is a key parameter for comparing the sensitivity of the assay for different compounds.[5]
Visualizations
Caption: Workflow of a competitive ELISA for sulfonamide detection.
Caption: Conceptual diagram of antibody cross-reactivity with sulfonamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis: 4-amino-N-methanesulfonylbenzamide and Its Precursors
This guide provides a detailed comparative spectroscopic analysis of the synthetic product, 4-amino-N-methanesulfonylbenzamide, against its precursors, 4-aminobenzoic acid and methanesulfonamide. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental and predicted data.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its precursors. The data for the precursors is based on experimental values, while the data for the final product is predicted due to the limited availability of experimental spectra in the public domain.
| Compound | Spectroscopic Technique | Key Data |
| 4-Aminobenzoic Acid | Infrared (IR) Spectroscopy | 3465 cm⁻¹ (N-H stretch, async), 3370 cm⁻¹ (N-H stretch, sym), 3000-2500 cm⁻¹ (O-H stretch), 1670 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=C stretch) |
| ¹H NMR (DMSO-d₆) | δ 7.65 (d, 2H), 6.57 (d, 2H), 5.90 (s, 2H, NH₂), 12.0 (s, 1H, COOH)[1] | |
| ¹³C NMR (DMSO-d₆) | δ 167.5, 153.3, 131.3, 117.2, 112.8 | |
| Mass Spectrometry (EI) | m/z 137 (M⁺), 120, 92, 65[2] | |
| Methanesulfonamide | Infrared (IR) Spectroscopy | 3340 cm⁻¹ (N-H stretch, async), 3250 cm⁻¹ (N-H stretch, sym), 1320 cm⁻¹ (S=O stretch, async), 1150 cm⁻¹ (S=O stretch, sym) |
| ¹H NMR (DMSO-d₆) | δ 6.95 (s, 2H, NH₂), 2.90 (s, 3H, CH₃)[3] | |
| ¹³C NMR (DMSO-d₆) | δ 40.5 | |
| Mass Spectrometry (EI) | m/z 95 (M⁺), 80, 79, 64[4][5] | |
| This compound | Infrared (IR) Spectroscopy (Predicted) | ~3450 cm⁻¹ (N-H stretch, async), ~3350 cm⁻¹ (N-H stretch, sym), ~3250 cm⁻¹ (N-H stretch, sulfonamide), ~1680 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch), ~1340 cm⁻¹ (S=O stretch, async), ~1160 cm⁻¹ (S=O stretch, sym) |
| ¹H NMR (Predicted) | Aromatic protons (ortho to C=O): ~7.8 ppm (d), Aromatic protons (ortho to NH₂): ~6.7 ppm (d), NH₂ protons: broad singlet, SO₂NH proton: broad singlet, CH₃ protons: ~3.0 ppm (s) | |
| ¹³C NMR (Predicted) | C=O carbon: ~165 ppm, Aromatic C-NH₂: ~150 ppm, Aromatic C-H (ortho to C=O): ~130 ppm, Aromatic C-C=O: ~125 ppm, Aromatic C-H (ortho to NH₂): ~114 ppm, CH₃ carbon: ~41 ppm | |
| Mass Spectrometry | Exact Mass: 214.0412 g/mol , Monoisotopic Mass: 214.04120 g/mol |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 4-aminobenzoic acid.
Step 1: Synthesis of 4-aminobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzoic acid.
-
In a fume hood, carefully add an excess of thionyl chloride (e.g., 5-10 equivalents).[6]
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).[6]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting solid is 4-aminobenzoyl chloride hydrochloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve methanesulfonamide in a suitable aprotic solvent such as anhydrous dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the solution in an ice bath.
-
Slowly add the 4-aminobenzoyl chloride hydrochloride from Step 1 to the cooled solution of methanesulfonamide.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is scanned over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS):
Mass spectra are obtained using a mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of 4-Aminobenzoyl chloride [benchchem.com]
A Comparative Guide to the Anticancer Efficacy of 4-amino-N-methanesulfonylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a wide array of chemical scaffolds. Among these, sulfonamide derivatives have emerged as a promising class of compounds, with several demonstrating significant antitumor activity. This guide provides a comparative analysis of the efficacy of 4-amino-N-methanesulfonylbenzamide derivatives as potential anticancer agents, supported by available experimental data.
Data Presentation: A Comparative Look at In Vitro Cytotoxicity
The anticancer potential of novel chemical entities is often first assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Benzenesulfonamide Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Thiazolone-based benzenesulfonamides | |||
| 4e | MDA-MB-231 (Breast) | 3.58 | [1] |
| MCF-7 (Breast) | 4.58 | [1] | |
| 4g | MDA-MB-231 (Breast) | 5.54 | [1] |
| MCF-7 (Breast) | 2.55 | [1] | |
| Series 2: Pyrazolyl-benzenesulfonamide ureas | |||
| SH7s | NCI-60 Panel (Average) | 3.5 | [2] |
| Series 3: N-(thiophen-2-yl) benzamide derivatives | |||
| b40 | BRAFV600E (Kinase Assay) | <1 | [3] |
| b47 | BRAFV600E (Kinase Assay) | <1 | [3] |
| Series 4: 1,2,4-Triazine Sulfonamides | |||
| Compound A | MCF-7 (Breast) | 50 | [4] |
| Compound B | MDA-MB-231 (Breast) | 42 | [4] |
Note: The compound IDs are as designated in the respective reference papers. This table is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols: Methodologies for Efficacy Evaluation
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer agents.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Discussion and Future Directions
The available data, primarily from broader studies on sulfonamide derivatives, suggest that the this compound scaffold holds potential as a source of novel anticancer agents. The cytotoxicity data, although not from a directly comparable series, indicate that modifications to the benzenesulfonamide core can lead to potent anticancer activity against various cancer cell lines.
Notably, some sulfonamide derivatives have been identified as inhibitors of the BRAF kinase, a key component of the MAPK signaling pathway that is frequently mutated in cancers such as melanoma.[3] This suggests a potential mechanism of action for some this compound derivatives. As depicted in Figure 2, inhibition of a mutated BRAF, such as BRAF V600E, can block the downstream signaling cascade that promotes cancer cell proliferation and survival.
Further research is imperative to fully elucidate the anticancer potential of this compound derivatives. Key future directions include:
-
Synthesis and Screening of a Focused Library: A systematic synthesis of a series of this compound derivatives with diverse substitutions is needed. This library should be screened against a broad panel of cancer cell lines, such as the NCI-60 panel, to identify lead compounds and establish clear structure-activity relationships (SAR).
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to identify their specific molecular targets and signaling pathways. This should include kinase profiling to confirm or rule out BRAF inhibition and analysis of their effects on the cell cycle and apoptosis at a molecular level.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their antitumor efficacy, pharmacokinetic properties, and safety profiles.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
head-to-head comparison of analytical techniques for 4-amino-N-methanesulfonylbenzamide
A comprehensive guide to the analytical techniques for the quantification and characterization of 4-amino-N-methanesulfonylbenzamide, a crucial intermediate in pharmaceutical synthesis.[1] This guide provides a head-to-head comparison of various analytical methodologies, complete with experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.
is a primary and versatile technique for the analysis of this compound, offering both quantitative and qualitative data.[1] It is widely used for purity assessment and the determination of the compound in various matrices.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A common approach for analyzing sulfonamide compounds is RP-HPLC, which separates molecules based on their hydrophobicity.[1][2][3][4]
Instrumentation:
-
HPLC system with a UV-Visible or Photo-Diode Array (PDA) detector.[3][4]
-
Column: YMC-Triart C8 (250x4.6 mm, 5µm) or equivalent C18 column.[1][3]
-
Software for data acquisition and processing.
Reagents:
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Sample Preparation:
-
Dissolve the sample containing this compound in the diluent to a concentration within the calibration range.[4]
-
-
Chromatographic Conditions:
Performance Data
The following table summarizes the typical performance characteristics of an HPLC method for a related compound, 4-amino benzene sulphonamide, which can be considered indicative for this compound.[2][3]
| Parameter | Typical Performance |
| Linearity Range | LOQ to 200% of the limit concentration |
| Correlation Coefficient (r²) | > 0.999[2][3] |
| Accuracy (Recovery) | 85 - 115%[2][3] |
| Limit of Quantification (LOQ) | Method-dependent, requires validation |
| Precision (RSD%) | Method-dependent, requires validation |
Experimental Workflow
References
- 1. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Guide to the Purity of Commercial 4-Amino-N-Methanesulfonylbenzamide Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of final drug products. 4-Amino-N-methanesulfonylbenzamide, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound samples. By offering detailed experimental protocols and a comparative analysis of hypothetical data, this document serves as a valuable resource for researchers in selecting the highest quality materials for their work. The use of well-characterized reference standards is crucial in this process, acting as a benchmark for quality and accuracy in analytical testing.[1][2][3]
Comparative Analysis of Commercial Samples
To effectively compare the purity of this compound from different commercial sources, a systematic analytical approach is required. The following table summarizes hypothetical purity data for samples obtained from three different suppliers. This data is representative of what could be obtained using the detailed experimental protocols outlined in the subsequent sections.
Table 1: Comparative Purity Analysis of Commercial this compound Samples
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | Major Impurity Profile (Relative Peak Area %) |
| Supplier A | A12345 | ≥ 99.0 | 99.5 | Impurity 1 (0.2%), Impurity 2 (0.1%), Others (0.2%) |
| Supplier B | B67890 | ≥ 98.0 | 98.2 | Impurity 1 (0.8%), Impurity 3 (0.5%), Others (0.5%) |
| Supplier C | C13579 | ≥ 99.5 | 99.8 | Impurity 2 (0.1%), Others (0.1%) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary between different lots and suppliers.
Experimental Workflow and Methodologies
A robust experimental workflow is essential for the accurate determination of purity and impurity profiles. The following diagram illustrates the logical flow from sample reception to final data analysis.
Caption: Experimental workflow for the comparative analysis of this compound samples.
Detailed Experimental Protocols
Accurate and reproducible data can only be achieved through meticulous adherence to validated analytical methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical compounds.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Impurity Identification
-
Instrumentation: A high-resolution mass spectrometer coupled to an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: 100-1000 m/z.
-
Procedure: The eluent from the HPLC is directed into the mass spectrometer. The accurate mass measurements of the impurity peaks are used to propose elemental compositions, aiding in their identification. A potential impurity to monitor for is 4-Amino-N-methylbenzenesulfonamide.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound. These spectra also serve to identify and quantify any structurally related impurities.
Signaling Pathway Context
While this compound is primarily a synthetic intermediate, its structural motifs are present in molecules that interact with various biological pathways. For instance, the sulfonamide group is a key feature of many drugs targeting carbonic anhydrase or folate synthesis pathways in microorganisms. The diagram below illustrates a generalized logical relationship for the role of such intermediates in drug development.
Caption: The role of high-purity intermediates in the drug development pipeline.
Conclusion
The benchmarking of commercial this compound samples through rigorous analytical testing is a critical step in ensuring the quality and consistency of pharmaceutical research and manufacturing. This guide provides a foundational framework for conducting such a comparative analysis. Researchers are encouraged to adapt and validate these methods for their specific applications. The consistency and quality of drug products are directly linked to the quality of the starting materials and the reference standards used for their evaluation.[6][7] Therefore, a thorough assessment of commercial samples is not just a recommendation but a necessity for robust scientific outcomes.
References
- 1. Reference Standards | CDMO | Cambrex [cambrex.com]
- 2. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 3. The Crucial Role of Reference Standards in the Pharmaceutical Industry! [simsonpharma.com]
- 4. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]
- 5. CAS 1709-52-0 4-Amino-N-methylbenzenesulfonamide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Reference Standards, Pharmacopeial Reference Standards, Certified Reference Standards Suppliers, Reference Standards Pharmaceutical Industry [chemicea.com]
For Immediate Release
This guide provides a comprehensive comparison of the biological targets of 4-amino-N-methanesulfonylbenzamide and related sulfonamide compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways to facilitate a deeper understanding of this important class of molecules.
The primary biological targets for this class of compounds are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] These enzymes play a crucial role in various physiological processes, and their inhibition has therapeutic potential in a range of diseases.[1][3][4]
Carbonic Anhydrase Inhibition
Sulfonamides are well-established inhibitors of carbonic anhydrases.[1][4] The unprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, disrupting its catalytic activity. Different isoforms of carbonic anhydrase are expressed in various tissues and are associated with different pathological conditions, making isoform-selective inhibitors highly sought after.[1]
Comparative Inhibition Data
The following table summarizes the inhibitory activity of selected 4-aminobenzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. The data is presented as inhibition constants (Kᵢ) or dissociation constants (Kᵈ), with lower values indicating higher potency.
| Compound | hCA I (Kᵢ/Kᵈ, nM) | hCA II (Kᵢ/Kᵈ, nM) | hCA VII (Kᵢ/Kᵈ, nM) | hCA IX (Kᵢ/Kᵈ, nM) | hCA XII (Kᵢ/Kᵈ, nM) | hCA XIII (Kᵢ/Kᵈ, nM) | Reference |
| 4-substituted diazobenzenesulfonamides | 6 - 550 | 45 - >10000 | - | - | - | 22 - 350 | [1] |
| N-aryl-β-alanine derivatives | 1100 - >10000 | 180 - >10000 | - | 1850 - >10000 | - | - | [1] |
| 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides | Selective | Potent | Potent | - | - | Selective | [5] |
| Benzamide-4-sulfonamides | 5.3 - 334 | Low nM/sub-nM | Low nM/sub-nM | Low nM/sub-nM | - | - | [2] |
| 4-anilinoquinazoline-based benzenesulfonamides | 60.9 - 89.4 | 2.4 - 8.7 | - | - | - | - | [6] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)
A common method to determine the binding affinity of inhibitors to carbonic anhydrases is the fluorescent thermal shift assay (FTSA). This assay measures the change in the thermal stability of a protein upon ligand binding.
Methodology:
-
Protein and Compound Preparation: Recombinant human CA isoforms are purified. The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay Mixture: The assay is typically performed in a 96-well plate format. Each well contains the CA enzyme, a fluorescent dye (e.g., SYPRO Orange), and the test compound at various concentrations in a suitable buffer.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient.
-
Fluorescence Measurement: As the protein unfolds, the hydrophobic core is exposed, allowing the fluorescent dye to bind and increase its fluorescence. The fluorescence intensity is monitored as a function of temperature.
-
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. The change in Tₘ (ΔTₘ) in the presence of the inhibitor is proportional to the binding affinity. The dissociation constant (Kᵈ) can be calculated from the ΔTₘ values.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many sulfonamide derivatives is attributed to their inhibition of tumor-associated carbonic anhydrase isoforms, particularly hCA IX and hCA XII.[4][7] These enzymes are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.
Other Biological Activities
While carbonic anhydrase inhibition is a primary mechanism, sulfonamide derivatives have demonstrated a broad spectrum of biological activities.
Antibacterial Activity
Historically, sulfonamides were the first class of effective antibacterial agents.[8] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids.
Conclusion
This compound and its related compounds are a versatile class of molecules with a range of biological targets. Their ability to inhibit carbonic anhydrases has led to their investigation as anticancer, antiglaucoma, and diuretic agents. Furthermore, their classic role as antibacterial agents by targeting folic acid synthesis highlights their continued importance in medicinal chemistry. This guide provides a foundational understanding for researchers looking to explore the therapeutic potential of these compounds further.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-amino-N-methanesulfonylbenzamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 4-amino-N-methanesulfonylbenzamide, a compound often used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Note: A specific Safety Data Sheet (SDS) for "this compound" was not located. The following guidance is based on the safety information for the closely related compound, 4-Amino-N-methylbenzenemethanesulfonamide (CAS Number: 109903-35-7), and general best practices for the disposal of hazardous laboratory chemicals.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for the related compound, 4-Amino-N-methylbenzenemethanesulfonamide.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a respirator is recommended to avoid inhaling dust particles.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated as a hazardous waste procedure. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
This waste should be segregated from other waste streams to avoid incompatible chemical reactions.
2. Waste Collection and Containerization:
-
Solid Waste: Collect dry, solid this compound waste in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.[2]
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be double-bagged in clear plastic bags and labeled as hazardous waste.[2]
-
Liquid Waste (Solutions): If the compound is in a solution, it should be collected in a leak-proof container with a screw-on cap. Ensure the container is compatible with the solvent used. Leave approximately 10% headspace in the container to allow for expansion.
3. Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be under the direct supervision of laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks or spills.[2]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.[3][4] Most jurisdictions have strict regulations regarding the storage and disposal of chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
